molecular formula C11H13NO2 B1368270 2-Amino-5-phenylpent-4-enoic acid

2-Amino-5-phenylpent-4-enoic acid

Cat. No.: B1368270
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-phenylpent-4-enoic acid (CAS 99855-10-4 ) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chiral building block for the synthesis of more complex molecules . Researchers value its structure, which features a phenyl group connected via an unsaturated ethenyl chain to the amino acid backbone, making it a potential intermediate for developing enzyme inhibitors and probing biological pathways . The closely related (R)-enantiomer (CAS 264903-53-9) has a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . Proper handling procedures should always be followed. Based on the hazardous profile of its (R)-enantiomer, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . It is recommended to use personal protective equipment and work in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(E)-2-amino-5-phenylpent-4-enoic acid

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+

InChI Key

MCGSKGBMVBECNS-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Mechanistic Profiling of 2-Amino-5-phenylpent-4-enoic Acid (Styrylalanine) in Enzyme Inhibition

[1][2]

Executive Summary

This technical guide profiles the biological activity of 2-Amino-5-phenylpent-4-enoic acid (commonly referred to as Styrylalanine or Cinnamylglycine ).[1] Structurally analogous to L-Phenylalanine, this molecule functions as a potent probe and inhibitor for enzymes governing aromatic amino acid metabolism, most notably Phenylalanine Ammonia-Lyase (PAL) .[2]

Unlike simple competitive inhibitors that passively occupy the active site, Styrylalanine often acts as a mechanism-based inhibitor (suicide substrate) or a slow-tight binding inhibitor .[2] Its unique vinyl-linker geometry allows it to undergo enzymatic processing (deamination) to form a highly conjugated product (5-phenyl-2,4-pentadienoic acid) that binds with superior affinity to the catalytic core, effectively locking the enzyme in a non-productive state.[2]

This guide details the structural logic, inhibition mechanism, and validated experimental protocols for characterizing this compound's activity.

Chemical Identity & Structural Logic[1]

The efficacy of Styrylalanine lies in its ability to mimic the transition state of Phenylalanine while introducing electronic conjugation that alters the reaction outcome.

FeatureL-Phenylalanine (Natural Substrate)L-Styrylalanine (Inhibitor)
Structure


Side Chain Benzyl group (flexible, saturated)Cinnamyl group (rigid, unsaturated)
Electronic State Isolated aromatic ringConjugated system potential (upon deamination)
Enzyme Interaction Substrate (Turnover number high)Inhibitor/Pseudo-substrate (Turnover number low)

Structural Causality: The insertion of the vinyl group (


12

Mechanistic Deep Dive: Phenylalanine Ammonia-Lyase (PAL) Inhibition[1][2]

The "Trojan Horse" Mechanism

Styrylalanine operates via a Mechanism-Based Inactivation pathway. It is initially recognized by the PAL active site (specifically the MIO prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one) as a valid substrate.[2]

  • Binding: Styrylalanine enters the active site

    
    .[1]
    
  • Catalysis: The enzyme catalyzes the

    
    -elimination of ammonia.
    
  • Inactivation: Instead of releasing the product rapidly, the resulting 5-phenyl-2,4-pentadienoic acid forms a stable, tight-binding complex with the enzyme (

    
    ), or reacts covalently with active site residues due to its electrophilic nature.
    
Kinetic Pathway Visualization

The following diagram illustrates the divergence between the natural catalytic cycle and the inhibition pathway.

PAL_Inhibition_MechanismEnzymeFree Enzyme (PAL)ES_ComplexE-Phe ComplexEnzyme->ES_Complex+ PheEI_ComplexE-Styryl ComplexEnzyme->EI_Complex+ StyrylalaninePheL-Phenylalanine(Substrate)StyrylL-Styrylalanine(Inhibitor)ES_Complex->EnzymeReleaseProduct_NatTrans-Cinnamate(Released)ES_Complex->Product_NatDeamination(Fast)Product_InhibPhenylpentadienoate(Tight Binding)EI_Complex->Product_InhibDeamination(Irreversible/Slow Release)Product_Inhib->EnzymeVery SlowDissociation

Figure 1: Kinetic bifurcation of PAL activity.[2] Styrylalanine acts as a suicide substrate, generating a product that fails to release efficiently.

Experimental Protocol: Spectrophotometric Inhibition Assay

This protocol is designed to validate the inhibitory constant (

Reagents & Preparation
  • Buffer: 100 mM Tris-HCl, pH 8.8 (PAL optimum pH).

  • Enzyme: Purified Recombinant PAL (e.g., from Petroselinum crispum or Rhodosporidium toruloides), diluted to ~0.01 units/mL.[2]

  • Substrate: L-Phenylalanine (Stock: 100 mM in buffer).

  • Inhibitor: L-Styrylalanine (Stock: 10 mM in DMSO; ensure final DMSO < 1%).[1][2]

Assay Workflow
  • Blanking: Prepare a reference cuvette containing buffer and enzyme only.[1]

  • Pre-Incubation (Critical for Slow-Binding):

    • Mix Enzyme + Inhibitor (Styrylalanine) at varying concentrations (0, 1, 5, 10, 50

      
      M).[2]
      
    • Incubate at 30°C for 10 minutes. This allows the formation of the

      
       or 
      
      
      complex.
  • Reaction Initiation:

    • Add L-Phenylalanine (fixed saturating concentration, e.g., 2 mM) to the mixture.

    • Rapidly mix by inversion.

  • Measurement:

    • Monitor Absorbance at 290 nm for 10 minutes.

    • Note: Trans-cinnamate absorbs at 290 nm (

      
      ).[1][2]
      
    • Interference Check: Run a control with Styrylalanine + Enzyme (no Phe) to see if the inhibitor's product (phenylpentadienoate) absorbs at 290 nm.[1][2] If it does (likely

      
       nm), subtract this baseline.[1][2]
      
Data Analysis (Dixon Plot)

To determine the

  • Perform the assay with varying [Inhibitor] at multiple fixed [Substrate] concentrations.

  • Plot

    
     (y-axis) vs. 
    
    
    (x-axis).[1][2]
  • The intersection point of the lines gives

    
     (for competitive inhibition).
    
  • Expected Result: A competitive profile where

    
     remains constant but 
    
    
    increases apparent to the inhibitor concentration.[1][3][4]

Quantitative Data Summary

The following table summarizes typical kinetic parameters observed for PAL inhibitors in this class.

ParameterValue (Approx.)Interpretation

(Phe)
150 - 300

M
Affinity for natural substrate.[1][2]

(Styrylalanine)
5 - 20

M
Inhibitor binds ~10x tighter than substrate.[1][2]
Mode of Action Competitive / MixedInitially competitive; may become non-competitive over time due to tight product binding.
Turnover Rate < 1% of PheStyrylalanine is processed very slowly compared to Phe.[1]

Synthesis & Future Applications

Synthesis Pathway

Researchers synthesizing this probe typically employ a Heck Reaction or Wittig Olefination :

  • Starting Material: Protected Vinylglycine or Aspartic acid semialdehyde.[1]

  • Coupling: Reaction with Iodobenzene (Heck) or Benzyltriphenylphosphonium bromide (Wittig).[1][2]

  • Deprotection: Acidic hydrolysis to yield the free amino acid.

Therapeutic & Agricultural Relevance[1]
  • PKU Therapy: High-affinity PEG-PAL variants are used to treat Phenylketonuria.[1] Styrylalanine serves as a "molecular ruler" to map the active site volume of these therapeutic enzymes.

  • Herbicides: PAL inhibition leads to a cessation of lignin and flavonoid biosynthesis in plants. Styrylalanine analogs are investigated as specific herbicides that stunt weed growth by compromising structural integrity.

References

  • Hanson, K. R., & Havir, E. A. (1981).[2] The Enzymology of the Elimination of Ammonia. In The Biochemistry of Plants (Vol. 7, pp. 577-625). Academic Press.[1] (Foundational text on PAL mechanism and inhibition).

  • Appert, C., Zoń, J., & Amrhein, N. (2003).[2] Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415-422.[2] Link

  • Walsh, C. T. (1984).[2] Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry, 53, 493-535.[2] (Defines the mechanism for olefinic amino acid inhibitors).

  • Hodgins, D. S. (1971).[2] Yeast Phenylalanine Ammonia-lyase: Purification, Properties, and the Identification of Catalytically Essential Dehydroalanine. Journal of Biological Chemistry, 246(9), 2977-2985. (Early characterization of PAL active site requirements).

  • Matsui, T., et al. (2006).[2] Phenylalanine Ammonia Lyase Inhibitors...[1][5] Reduce Toughening and Lignification. Science Alert. Link

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-Amino-5-phenylpent-4-enoic Acid as a Phenylalanine Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothesis-Driven Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, hypothesis-driven exploration of the potential mechanism of action of 2-Amino-5-phenylpent-4-enoic acid as a phenylalanine analog. In the absence of direct experimental data for this specific molecule in the public domain, this document synthesizes established principles of enzymology and the known activities of structurally related phenylalanine analogs to construct a scientifically rigorous, theoretical framework. We postulate that 2-Amino-5-phenylpent-4-enoic acid is most likely to exert its effects through competitive inhibition of key enzymes in phenylalanine metabolism, primarily Phenylalanine Hydroxylase (PAH) and potentially Phenylalanine Ammonia-Lyase (PAL) in plant and microbial systems. Furthermore, its structural similarity to phenylalanine suggests it may also be a substrate for amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which could have implications for its cellular uptake and distribution. This guide details the theoretical underpinnings of these potential mechanisms, outlines detailed experimental protocols to validate these hypotheses, and provides the necessary intellectual framework for researchers to initiate investigations into this and similar novel phenylalanine analogs.

Introduction: The Rationale for Phenylalanine Analogs in Research and Therapeutics

Phenylalanine is an essential aromatic amino acid fundamental to protein synthesis and the precursor to a cascade of vital biomolecules, including tyrosine and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine[1]. The metabolic pathways governing phenylalanine homeostasis are tightly regulated, and their dysregulation is implicated in several pathological conditions, most notably Phenylketonuria (PKU), a genetic disorder characterized by deficient Phenylalanine Hydroxylase (PAH) activity[2][3].

Phenylalanine analogs are powerful tools for elucidating the intricacies of these metabolic pathways and hold significant therapeutic potential. By mimicking the structure of the natural amino acid, these molecules can interact with the enzymes and transporters that recognize phenylalanine, leading to a range of effects from competitive inhibition to acting as alternative substrates. The rational design of phenylalanine analogs, including modifications to the aromatic ring and the side chain, has been a fruitful area of research for developing enzyme inhibitors and targeted therapeutic agents[].

Postulated Mechanisms of Action

Based on its structural similarity to phenylalanine, we hypothesize that 2-Amino-5-phenylpent-4-enoic acid can act through several primary mechanisms:

  • Competitive Inhibition of Phenylalanine Hydroxylase (PAH): This is the most probable mechanism of action in mammalian systems.

  • Interaction with Phenylalanine Ammonia-Lyase (PAL): In plant and microbial systems, this enzyme is a likely target.

  • Substrate for Amino Acid Transporters: The molecule may be recognized and transported into cells by systems such as LAT1.

Competitive Inhibition of Phenylalanine Hydroxylase (PAH)

PAH is a non-heme iron-dependent monooxygenase that catalyzes the conversion of phenylalanine to tyrosine, a critical step in phenylalanine catabolism[5]. The enzyme's active site accommodates the phenyl ring and the amino acid backbone of its substrate. We postulate that 2-Amino-5-phenylpent-4-enoic acid, due to its structural resemblance to phenylalanine, can bind to the active site of PAH, thereby acting as a competitive inhibitor. The unsaturated bond in the side chain may influence the binding affinity and the kinetics of this inhibition.

The general principle of competitive inhibition involves the inhibitor molecule binding to the active site of the enzyme, preventing the substrate from binding and thus reducing the rate of the enzymatic reaction. This type of inhibition is reversible, and its effects can be overcome by increasing the substrate concentration.

Diagram: Postulated Competitive Inhibition of Phenylalanine Hydroxylase (PAH)

PAH_inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Hypothesized Competitive Inhibition PAH PAH Active Site Tyr Tyrosine (Product) PAH->Tyr Catalyzes conversion Phe Phenylalanine (Substrate) Phe->PAH Binds to PAH_inhibited PAH Active Site No_Product No Tyrosine Formation PAH_inhibited->No_Product Prevents catalysis Analog 2-Amino-5-phenylpent-4-enoic acid (Analog/Inhibitor) Analog->PAH_inhibited Binds to & Blocks

Caption: Postulated competitive inhibition of PAH by 2-Amino-5-phenylpent-4-enoic acid.

Interaction with Phenylalanine Ammonia-Lyase (PAL)

In plants and some microorganisms, Phenylalanine Ammonia-Lyase (PAL) is a key enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid[6]. This is the first step in the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and coumarins[7]. Phenylalanine analogs have been shown to be effective inhibitors of PAL[8].

Given its structure, 2-Amino-5-phenylpent-4-enoic acid could potentially act as a competitive inhibitor of PAL. The extended, unsaturated side chain might offer unique interactions within the PAL active site, potentially leading to potent inhibition.

Substrate for Amino Acid Transporters

The cellular uptake of large neutral amino acids, including phenylalanine, is primarily mediated by the L-type amino acid transporter 1 (LAT1)[9]. This transporter is of particular interest in drug development due to its high expression in the blood-brain barrier and in many types of cancer cells. Phenylalanine analogs with modified side chains have been shown to be substrates for LAT1, with some modifications enhancing affinity and selectivity[9].

It is plausible that 2-Amino-5-phenylpent-4-enoic acid is also a substrate for LAT1. Its ability to be transported into cells would be a critical determinant of its overall biological activity.

Experimental Protocols for Hypothesis Validation

To empirically determine the mechanism of action of 2-Amino-5-phenylpent-4-enoic acid, a series of well-defined biochemical and cell-based assays are required.

Enzyme Inhibition Assays

Objective: To determine if 2-Amino-5-phenylpent-4-enoic acid inhibits PAH and/or PAL and to characterize the nature of this inhibition.

Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Recombinant human PAH can be expressed and purified.

    • Prepare stock solutions of L-phenylalanine, the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and the test compound, 2-Amino-5-phenylpent-4-enoic acid, in an appropriate buffer (e.g., 100 mM HEPES, pH 7.0).

  • Assay Procedure:

    • The assay is typically performed by measuring the rate of tyrosine formation. This can be monitored using high-performance liquid chromatography (HPLC) with fluorescence detection.

    • In a 96-well plate, set up reactions containing a fixed concentration of PAH and BH4.

    • Add varying concentrations of L-phenylalanine and 2-Amino-5-phenylpent-4-enoic acid.

    • Initiate the reaction by adding the enzyme and incubate at 37°C for a set time (e.g., 30 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Analyze the samples by HPLC to quantify the amount of tyrosine produced.

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

    • A Lineweaver-Burk plot can be used to visualize the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate the inhibition constant (Ki) from the data.

Table 1: Expected Quantitative Data from PAH Inhibition Assay

ParameterDescriptionExpected Outcome for Competitive Inhibition
IC50 Concentration of inhibitor that reduces enzyme activity by 50%A measurable value, indicating potency.
Km Michaelis constant; substrate concentration at half-maximal velocityIncreases with increasing inhibitor concentration.
Vmax Maximum reaction velocityRemains unchanged.
Ki Inhibition constant; a measure of the inhibitor's binding affinityA low value indicates high binding affinity.

Diagram: Experimental Workflow for Enzyme Inhibition Assay

enzyme_inhibition_workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Analysis A Prepare Enzyme (PAH/PAL), Substrate (Phenylalanine), and Inhibitor Stocks B Set up reactions with varying concentrations of substrate and inhibitor A->B C Initiate reaction and incubate at optimal temperature B->C D Stop reaction after a defined time C->D E Quantify product formation (e.g., Tyrosine via HPLC) D->E F Plot reaction velocity vs. substrate concentration E->F G Determine kinetic parameters (Km, Vmax, Ki) F->G

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Cellular Uptake Assays

Objective: To determine if 2-Amino-5-phenylpent-4-enoic acid is a substrate for the amino acid transporter LAT1.

Protocol: LAT1-Mediated Uptake Assay

  • Cell Culture:

    • Use a cell line that overexpresses human LAT1 (e.g., HEK293-LAT1 cells). A control cell line without LAT1 overexpression should also be used.

  • Uptake Experiment:

    • Plate the cells in 24-well plates and grow to confluence.

    • Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with a radiolabeled known LAT1 substrate (e.g., [14C]L-leucine) in the presence of varying concentrations of 2-Amino-5-phenylpent-4-enoic acid as a competitor.

    • After a short incubation period (e.g., 1-5 minutes), stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of the radiolabeled substrate uptake at each concentration of the test compound.

    • Determine the IC50 value for the inhibition of uptake. A low IC50 value suggests that 2-Amino-5-phenylpent-4-enoic acid is a good substrate or inhibitor of LAT1.

Concluding Remarks and Future Directions

This technical guide has presented a hypothesis-driven framework for understanding the mechanism of action of 2-Amino-5-phenylpent-4-enoic acid as a phenylalanine analog. While direct experimental evidence is currently lacking, the structural features of this molecule strongly suggest its potential as a competitive inhibitor of key enzymes in phenylalanine metabolism, such as PAH and PAL, and as a substrate for the amino acid transporter LAT1.

The experimental protocols detailed herein provide a clear roadmap for researchers to systematically investigate these hypotheses. The elucidation of the precise mechanism of action of 2-Amino-5-phenylpent-4-enoic acid will not only contribute to our fundamental understanding of phenylalanine biochemistry but may also pave the way for the development of novel therapeutic agents targeting metabolic disorders and cancer. Future studies should also consider the potential for this compound to be metabolized and the biological activities of any resulting metabolites.

References

  • Korkina, L. G. (2007). Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health. Cellular and Molecular Biology, 53(1), 15-25.
  • Zon, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids. Liebigs Annalen der Chemie, 1992(7), 625-628.
  • Flydal, M. I., & Martinez, A. (2013). Allosteric regulation of phenylalanine hydroxylase. Journal of molecular biology, 425(1), 1-11.
  • Erlandsen, H., Fusetti, F., Martinez, A., Hough, E., Flatmark, T., & Stevens, R. C. (1997). Crystal structure of the catalytic domain of human phenylalanine hydroxylase reveals the structural basis for phenylketonuria. Nature structural biology, 4(12), 995-1000.
  • PubChem. (n.d.). 2-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Michals-Matalon, K., & Matalon, R. (2003). Structural Studies on Phenylalanine Hydroxylase and Implications Toward Understanding and Treating Phenylketonuria.
  • Wikipedia contributors. (2024, February 18). Phenylalanine. In Wikipedia, The Free Encyclopedia. Retrieved February 24, 2026, from [Link]

  • A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Rel
  • Effects of an inhibitor (p-chlorophenylalanine) of the phenylalanine-... (n.d.).
  • Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. (1996). PubMed.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (2004). PubMed.
  • Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. (1993). PubMed.
  • HUMAN PHENYLALANINE HYDROXYLASE CATALYTIC DOMAIN DIMER WITH BOUND DOPAMINE INHIBITOR. (2024).
  • Taylor & Francis. (n.d.). Phenylpropanoid biosynthesis – Knowledge and References. Retrieved February 24, 2026, from [Link]

  • Synthesis and evaluation of antifungal properties of a series of the novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues. (2007). PubMed.
  • (2S)-2-Amino-5-phenylpent-4-enoic acid. (n.d.). pharmasources.com.
  • (R)-2-Amino-5-phenylpent-4-enoic acid. (n.d.). Crysdot LLC.
  • Wikipedia contributors. (2023, November 28). Phenylalanine ammonia-lyase. In Wikipedia, The Free Encyclopedia. Retrieved February 24, 2026, from [Link]

Sources

A Technical Guide to 2-Amino-5-phenylpent-4-enoic Acid in Non-Proteinogenic Amino Acid Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-proteinogenic amino acids (NPAAs) represent a pivotal frontier in chemical biology and drug discovery, offering a vast expansion of the chemical space beyond the 20 canonical amino acids.[1][2][3] These unique building blocks enable the synthesis of peptides and proteins with enhanced stability, novel functions, and improved therapeutic profiles.[2][4] This guide focuses on a particularly versatile NPAA, 2-Amino-5-phenylpent-4-enoic acid, a phenyl-vinyl-glycine derivative. We will explore its synthesis, unique chemical properties, and its multifaceted roles as a conformational constraint in peptidomimetics, a scaffold for complex molecular synthesis, and a mechanistic probe for enzyme inhibition. This document serves as a technical resource, providing detailed protocols and field-proven insights to empower researchers in harnessing the potential of this and other unsaturated NPAAs.

Introduction: Expanding the Therapeutic Landscape with NPAAs

The limitations of peptides composed solely of natural amino acids, such as poor metabolic stability, have driven the exploration of NPAAs.[1][4] With over 800 known naturally occurring and thousands of synthetically accessible variants, NPAAs are instrumental in developing peptide-based drug candidates with fundamentally altered and improved properties.[1][2] Their incorporation can enhance potency, increase bioavailability, and confer resistance to proteolytic degradation.[2][3][5]

1.1. The Unique Profile of 2-Amino-5-phenylpent-4-enoic Acid

2-Amino-5-phenylpent-4-enoic acid (APPA) is an unsaturated α-amino acid characterized by a phenyl group conjugated to a vinyl side chain. Its molecular formula is C₁₁H₁₃NO₂ with a molecular weight of 191.23 g/mol .[6][7] This structure is of significant interest in medicinal chemistry as it combines the aromatic properties of phenylalanine with the reactive potential of an alkene, making it a versatile building block for organic synthesis.[8] The double bond offers a site for various chemical modifications and can impose significant conformational constraints when incorporated into a peptide backbone, a crucial aspect for designing molecules that fit precisely into biological targets.[3]

Synthesis and Chemical Properties

The utility of an NPAA is fundamentally tied to its accessibility. The synthesis of APPA and its derivatives often requires stereoselective methods to control the chirality at the α-carbon, which is critical for biological activity.[8]

2.1. Synthetic Strategies

One common approach to synthesizing phenyl-containing unsaturated acids is the Wittig reaction. For instance, the synthesis of the related compound 5-Phenylpent-4-enoic acid involves the reaction of (3-carboxypropyl)triphenylphosphonium bromide with benzaldehyde.[9] This method offers good stereoselective control, favoring the formation of the (E)-isomer (trans configuration of the double bond).[9] Similar strategies can be adapted for APPA synthesis, starting with appropriate amino-protected precursors.

Another powerful method is the Knoevenagel condensation, which has been used to synthesize related structures like (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and amides.[10] This reaction involves the condensation of 3-phenylpropiolaldehyde with active methylene compounds, such as cyanoacetates, often using a basic alumina catalyst.[10]

Table 1: Comparison of Synthetic Approaches for Phenyl-Unsaturated Carboxylic Acid Derivatives

Synthetic MethodKey ReagentsKey FeaturesStereoselectivityReference
Wittig Reaction Phosphonium ylide, Aldehyde (e.g., Benzaldehyde)Forms C=C bond. Reliable for alkene synthesis.Generally favors (E)-isomer under lithium-free conditions.[9]
Knoevenagel Condensation Aldehyde (e.g., 3-phenylpropiolaldehyde), Active methylene compoundForms C=C bond. Effective with catalysts like basic alumina.Theoretical calculations often show the E-isomer to be more stable.[10]

2.2. Detailed Protocol: Conceptual Wittig Synthesis of a Protected APPA Precursor

This protocol outlines a conceptual, multi-step workflow for synthesizing a protected form of APPA, a necessary intermediate for peptide synthesis.

Step 1: Preparation of the Phosphonium Ylide

  • React triphenylphosphine with a suitable 4-halo-2-aminobutyric acid derivative (where the amino group is protected, e.g., with a Boc group) in an appropriate solvent like acetonitrile.

  • Heat the reaction mixture under reflux to form the corresponding phosphonium salt.

  • Isolate and dry the salt.

  • Treat the phosphonium salt with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide) in an anhydrous solvent like THF at low temperature (-78 °C) to generate the ylide.

Step 2: Wittig Reaction with Benzaldehyde

  • To the cold ylide solution, add benzaldehyde dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using silica gel chromatography to isolate the protected 2-Amino-5-phenylpent-4-enoic acid.

Step 3: Deprotection

  • The protecting group (e.g., Boc) can be removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to yield the final APPA product.

Diagram 1: Conceptual Workflow for APPA Synthesis

cluster_synthesis APPA Synthesis Workflow A 1. Prepare Phosphonium Salt (Boc-protected 4-halo-2-aminobutyrate + PPh3) B 2. Generate Ylide (Add strong base, e.g., NaHMDS) A->B Step 1 -> 2 C 3. Wittig Reaction (Add Benzaldehyde) B->C Step 2 -> 3 D 4. Purification (Chromatography) C->D Step 3 -> 4 E 5. Deprotection (e.g., TFA) D->E Step 4 -> 5 F Final Product: 2-Amino-5-phenylpent-4-enoic acid E->F Final Step

Caption: A conceptual workflow for the synthesis of APPA via the Wittig reaction.

Applications in Peptide Science and Drug Design

The incorporation of NPAAs like APPA is a core strategy in modern protein engineering and drug discovery.[][] It allows for precise control over the structure and function of peptides.[]

3.1. A Tool for Conformational Constraint

The unsaturated side chain of APPA can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation. This is invaluable for structure-activity relationship (SAR) studies, where researchers aim to understand how a peptide's three-dimensional shape relates to its biological activity. By designing peptides with a perfect match to their biological target, side chain modifications can significantly improve efficacy.[3]

3.2. Protocol: Incorporation of APPA into a Peptide via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides.[13] This protocol details the incorporation of an Fmoc-protected APPA derivative.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-APPA-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first C-terminal Fmoc-protected amino acid using HBTU/HOBt and DIPEA in DMF.

  • Chain Elongation (Iterative Cycle):

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF.

    • Coupling: To couple the next amino acid (including Fmoc-APPA-OH), pre-activate it by dissolving it with HBTU/HOBt and DIPEA in DMF for a few minutes, then add the solution to the resin. Allow reacting for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM. Repeat this cycle for all amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Diagram 2: SPPS Cycle for NPAA Incorporation

Start Resin-AA(n) Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-APPA-OH + HBTU/DIPEA) Wash1->Coupling Wash2 4. Washing (DMF/DCM) Coupling->Wash2 End Resin-AA(n)-APPA Wash2->End End->Deprotection Repeat for next AA

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Role as a Mechanistic Probe and Enzyme Inhibitor

Unsaturated amino acids can act as mechanism-based inhibitors, also known as "suicide substrates." They are unreactive until processed by the target enzyme's catalytic machinery, at which point they are converted into a reactive species that covalently and irreversibly inactivates the enzyme. This makes them highly specific and potent tools for studying enzyme function.[14]

While direct studies on 2-Amino-5-phenylpent-4-enoic acid are not widely available in the search results, its structural relative, pent-4-enoic acid, is known to be a hypoglycemic compound that inhibits fatty acid oxidation and gluconeogenesis.[15] This suggests that the vinyl group in APPA could be a key pharmacophore for targeting metabolic enzymes. The phenylpropanoid backbone of APPA is also significant, as phenylpropanoids are a major class of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[16][17]

4.1. Potential as a Phenylalanine Analogue

Given its structure, APPA could act as an antagonist or inhibitor in pathways involving phenylalanine. For example, in the metabolic disorder phenylketonuria (PKU), high levels of phenylalanine are neurotoxic.[18] Inhibitors of neutral amino acid transporters, which are responsible for phenylalanine reuptake, are being investigated as a therapeutic strategy.[18] APPA could serve as a research tool to probe the substrate specificity of such transporters.

Furthermore, the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid, is a key enzyme in the phenylpropanoid pathway in plants and some bacteria.[9][19] APPA could be investigated as a potential inhibitor or alternative substrate for PAL to modulate the production of downstream phenolic compounds.

Diagram 3: Potential Interaction with Phenylalanine Pathways

cluster_pathway Potential Sites of Action for APPA Phe Phenylalanine Transporter Neutral Amino Acid Transporter (e.g., SLC6A19) Phe->Transporter Uptake PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Metabolism CinnamicAcid Cinnamic Acid PAL->CinnamicAcid APPA 2-Amino-5-phenylpent-4-enoic acid (APPA) APPA->Transporter Potential Inhibition APPA->PAL Potential Inhibition

Caption: APPA as a potential modulator of phenylalanine transport and metabolism.

Future Directions

The unique combination of an amino acid scaffold, an aromatic ring, and a reactive alkene makes 2-Amino-5-phenylpent-4-enoic acid a compelling molecule for future research:

  • Drug Discovery: As a building block for creating constrained peptides and peptidomimetics targeting protein-protein interactions.[5]

  • Bioconjugation: The vinyl group can participate in "click chemistry" reactions, such as thiol-ene additions, for labeling proteins or attaching drug payloads.

  • Natural Product Synthesis: Serving as a chiral precursor for the synthesis of more complex natural products.

  • Materials Science: Incorporation into polymers to create novel biomaterials with unique properties.

Conclusion

2-Amino-5-phenylpent-4-enoic acid exemplifies the power of non-proteinogenic amino acids to push the boundaries of peptide design and drug discovery. Its synthesis, while requiring careful stereochemical control, yields a versatile building block with significant potential. From creating structurally defined peptides to probing the mechanisms of crucial metabolic enzymes, APPA provides researchers with a valuable tool to explore complex biological systems and engineer next-generation therapeutics. Continued investigation into its synthesis and applications will undoubtedly unlock new opportunities in medicine and biotechnology.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed. (2020, September 18). Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). Retrieved from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. (n.d.). Retrieved from [Link]

  • 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES - INEOS OPEN. (n.d.). Retrieved from [Link]

  • Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non... - PMC. (n.d.). Retrieved from [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - MDPI. (2024, September 11). Retrieved from [Link]

  • PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH - Cellular and Molecular Biology. (2007, April 15). Retrieved from [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - MDPI. (2017, May 10). Retrieved from [Link]

  • Inhibiting neutral amino acid transport for the treatment of phenylketonuria - JCI Insight. (2018, July 26). Retrieved from [Link]

  • Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism - PMC. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-5-phenylpent-4-enoic Acid via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-5-phenylpent-4-enoic acid (also known as cinnamylglycine). This non-proteinogenic amino acid is a critical scaffold in the development of peptidomimetics and enzyme inhibitors.

The method utilizes Phase Transfer Catalysis (PTC) to alkylate the benzophenone imine of glycine ethyl ester. Unlike traditional anhydrous enolate chemistry (e.g., using LDA at -78°C), this PTC protocol operates at room temperature using inexpensive quaternary ammonium salts and aqueous bases. This approach offers superior atom economy, reduced environmental impact, and operational simplicity suitable for industrial scale-up.

Reaction Strategy & Mechanism

The O'Donnell Schiff Base Module

The core of this synthesis is the O'Donnell Schiff base (


-(diphenylmethylene)glycine ethyl ester). The benzophenone protecting group serves two critical functions:
  • Acidity Enhancement: It lowers the pKa of the

    
    -protons (approx. pKa ~19 in DMSO), making them accessible to hydroxide bases under PTC conditions.
    
  • Mono-alkylation Selectivity: The steric bulk of the diphenylmethylene group effectively prevents dialkylation, a common side reaction in amino acid synthesis.

The Interfacial Mechanism

The reaction proceeds via a liquid-liquid interfacial mechanism (Starks' Extraction Mechanism).

  • Deprotonation: The interfacial base (50% KOH) deprotonates the Schiff base at the interface.

  • Ion Exchange: The resulting enolate anion pairs with the lipophilic quaternary ammonium cation (

    
    ) from the catalyst.
    
  • Transfer & Reaction: The lipophilic ion pair [

    
     Enolate
    
    
    
    ] migrates into the organic phase (Toluene or DCM), where it reacts with the electrophile (Cinnamyl bromide).
  • Regeneration: The catalyst regenerates as a halide salt (

    
    ) and returns to the interface to repeat the cycle.
    
Mechanistic Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase (50% KOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) OH OH- Deprot Deprotonation (H2O loss) OH->Deprot KBr K+ Br- IonEx Ion Exchange Deprot->IonEx Enolate formed IonEx->KBr Salt stays Aq Q_Enolate [Q+ Enolate-] Lipophilic Ion Pair IonEx->Q_Enolate Enters Org Phase Substrate Glycine Imine (Substrate) Substrate->Deprot Diffuses to Interface Product Alkylated Imine (Precursor) Q_Enolate->Product Alkylation Electrophile Cinnamyl Bromide (R-X) Electrophile->Product Q_Br Q+ Br- (Regenerated Cat) Product->Q_Br Releases Catalyst Q_Br->IonEx Supplies Q+

Figure 1: Interfacial mechanism of the O'Donnell Phase Transfer Catalysis cycle.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]RoleNotes

-(Diphenylmethylene)glycine ethyl ester
267.331.0SubstrateCommercially available or prepared from Gly-OEt + Benzophenone imine.
Cinnamyl Bromide 197.071.1 - 1.2ElectrophilePurify if dark brown (silica plug).
Tetrabutylammonium Bromide (TBAB) 322.370.1 (10 mol%)CatalystHygroscopic; store in desiccator.
Potassium Hydroxide (KOH) 56.1110.0BasePrepared as 50% w/v aqueous solution.
Toluene 92.14SolventSolventDCM is a viable alternative.
Citric Acid (1M) 192.12ExcessHydrolysisMild acid for deprotection.
Step-by-Step Procedure
Step 1: Phase Transfer Alkylation[1][3][4]
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add

    
    -(diphenylmethylene)glycine ethyl ester (10.0 mmol, 2.67 g).
    
  • Solvent & Catalyst: Dissolve the substrate in Toluene (30 mL). Add Tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.32 g).

  • Electrophile Addition: Add Cinnamyl bromide (11.0 mmol, 2.17 g) to the stirring solution.

  • Initiation: Cool the mixture to 0°C (ice bath) to control the initial exotherm. Add 50% aqueous KOH (10 mL) dropwise.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (20-25°C).

    • Critical Control Point:Vigorous stirring (approx. 800-1000 rpm) is essential to maximize the interfacial surface area. Slow stirring will stall the reaction.

  • Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and the mono-alkylated product (
    
    
    
    ) should appear within 2-4 hours.
Step 2: Workup
  • Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.[5]

  • Extraction: Extract the aqueous layer with Toluene (

    
     mL).
    
  • Washing: Combine organic layers and wash with water (

    
     mL) until neutral pH, then with brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude alkylated imine (yellow oil).
    
Step 3: Hydrolysis & Isolation
  • Hydrolysis: Dissolve the crude oil in THF (20 mL) and add 1M aqueous Citric Acid (20 mL). Stir at room temperature for 12 hours.

    • Note: This selectively cleaves the imine. The benzophenone byproduct will precipitate or oil out.

  • Extraction of Byproduct: Dilute with water. Wash the aqueous acidic layer with Ether (

    
     mL) to remove benzophenone.
    
  • Saponification (Optional for Free Acid): If the free amino acid is required (rather than the ester), basify the aqueous layer to pH 12 with 2M NaOH and heat at 50°C for 2 hours.

  • Final Isolation: Neutralize to pH 6-7 with dilute HCl. The amino acid, 2-amino-5-phenylpent-4-enoic acid , will precipitate. Collect by filtration and recrystallize from Ethanol/Water.

Workflow Visualization

Workflow Start Start: Glycine Imine + Toluene Mix Add Catalyst (TBAB) & Cinnamyl Bromide Start->Mix React Add 50% KOH Stir Vigorously (RT) Mix->React Sep Phase Separation (Keep Organic) React->Sep Hydro Acid Hydrolysis (1M Citric Acid) Sep->Hydro Purify Wash (Ether) & Crystallize Hydro->Purify Final Target: Cinnamylglycine Purify->Final

Figure 2: Operational workflow for the synthesis of cinnamylglycine.

Validation & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl3, 400 MHz) of Alkylated Imine: Look for the disappearance of the glycine singlet (

    
     4.1) and the appearance of the multiplet for the 
    
    
    
    -proton (
    
    
    4.2-4.3) and the cinnamyl allylic protons.
  • Enantioselectivity (If using Chiral PTC): Analyze via HPLC using a Chiralcel OD-H column (Hexane/iPrOH 99:1).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor StirringIncrease RPM to >800. The reaction is diffusion-controlled at the interface.
Emulsion Formation Similar densitiesAdd solid NaCl to the aqueous phase to increase density difference; filter through Celite.
Dialkylation Excess Base/RXStrictly control equivalents. Ensure the benzophenone group is intact (it provides steric shielding).
Dark Product DecompositionConduct reaction under Nitrogen atmosphere. Cinnamyl bromide is light/air sensitive.

Advanced Application: Asymmetric Synthesis

For drug development applications requiring the pure (S)-enantiomer , the achiral TBAB catalyst can be replaced with a Cinchona alkaloid-derived catalyst (e.g.,


-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide).
  • Modification: Use 10 mol% chiral catalyst.

  • Conditions: Lower temperature to -20°C or -40°C using Toluene/CHCl3 mixtures.

  • Result: This typically yields the (S)-amino acid with >90% enantiomeric excess (ee) due to the rigid chiral pocket formed by the catalyst at the interface [1, 4].

References

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[6][7] The Synthesis of Amino Acids by Phase-Transfer Reactions.[1][3][7][8][9][10] Tetrahedron Letters, 19(30), 2641-2644.

  • O'Donnell, M. J. (2004).[8] The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[8] Accounts of Chemical Research, 37(8), 506-517.[8] 
    
  • Starks, C. M. (1971).[11] Phase-Transfer Catalysis. I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts. Journal of the American Chemical Society, 93(1), 195-199.

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028.

Sources

Application Notes & Protocols for the Scalable Production of 2-Amino-5-phenylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-5-phenylpent-4-enoic acid is a non-proteinogenic, unsaturated amino acid with significant potential as a chiral building block in pharmaceutical development. Its constrained structure, featuring a styryl moiety, makes it an attractive component for designing peptide mimics, enzyme inhibitors, and other complex molecular architectures. The primary challenge in its utilization is the lack of established, efficient, and stereoselective synthetic routes amenable to large-scale production. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing potential scalable production strategies. We explore both chemo-catalytic and biocatalytic pathways, offering in-depth explanations of the underlying principles, step-by-step protocols, and critical considerations for process optimization and scale-up. The guide emphasizes methods that prioritize yield, stereochemical purity, and industrial feasibility.

Strategic Considerations for Scalable Synthesis

The industrial production of a chiral amino acid like 2-Amino-5-phenylpent-4-enoic acid requires a robust and economically viable synthetic strategy. Key considerations include the cost of starting materials, reaction efficiency, stereocontrol, and the complexity of downstream processing.

Retrosynthetic Analysis

A retrosynthetic analysis reveals several potential disconnections for the target molecule. The two most logical approaches involve either forming the Cα-Cβ bond through alkylation or constructing the carbon skeleton via a cross-coupling reaction. Biocatalytic routes, which form the C-N bond directly onto a pre-formed carbon backbone, offer a powerful alternative.

G target 2-Amino-5-phenylpent-4-enoic acid chemo Chemo-Catalytic Routes target->chemo Disconnection bio Biocatalytic Routes target->bio Disconnection alkylation Approach A: Asymmetric Alkylation chemo->alkylation coupling Approach B: Cross-Coupling chemo->coupling transaminase Approach C: Transaminase Amination bio->transaminase glycine Chiral Glycine Enolate Equivalent alkylation->glycine cinnamyl Cinnamyl Halide alkylation->cinnamyl alanine Protected Alanine Derivative coupling->alanine styrene Styryl Halide coupling->styrene keto_acid 2-Oxo-5-phenylpent-4-enoic acid transaminase->keto_acid amine_donor Amine Donor transaminase->amine_donor

Caption: Key retrosynthetic pathways for 2-Amino-5-phenylpent-4-enoic acid.

Key Challenges
  • Stereocontrol: The primary challenge is the enantioselective installation of the amino group at the C2 position. For pharmaceutical applications, obtaining a single enantiomer is critical.[1]

  • Geometric Isomerism: The C4-C5 double bond is typically formed as the more thermodynamically stable (E)-isomer, but reaction conditions must be chosen to ensure high geometric purity.

  • Purification: As an amino acid, the product is amphoteric and can be highly polar, requiring specialized purification techniques like ion-exchange chromatography, especially to remove process-related impurities.[2]

Chemo-Catalytic Production Strategies

Traditional organic synthesis offers reliable and well-understood methods that can be optimized for scalability.

Strategy A: Asymmetric Alkylation of a Glycine Equivalent

This classical approach relies on the diastereoselective alkylation of a chiral glycine enolate equivalent. A chiral auxiliary is temporarily attached to the glycine molecule to direct the incoming electrophile to one face of the enolate, thereby establishing the desired stereocenter.

Causality and Rationale: The steric bulk of the chiral auxiliary physically blocks one face of the planar enolate, forcing the alkylating agent (cinnamyl bromide) to approach from the less hindered side. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. Evans oxazolidinones and Schöllkopf bis-lactim ethers are common choices, known for providing high levels of stereocontrol.[3]

Protocol: Asymmetric Alkylation using an Evans-type Auxiliary

  • Auxiliary Acylation: React (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with bromoacetyl bromide in the presence of a non-nucleophilic base (e.g., triethylamine) in dichloromethane (DCM) at 0 °C to form the N-bromoacetyl auxiliary.

  • Azide Displacement: Treat the N-bromoacetyl auxiliary with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the N-azidoacetyl intermediate.

  • Enolate Formation: Cool the solution of the N-azidoacetyl auxiliary to -78 °C under an inert atmosphere (Argon). Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), dropwise to generate the sodium enolate.

  • Alkylation: Add (E)-cinnamyl bromide to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight. The cinnamyl group will add to the enolate.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate. Purify the diastereomeric product by flash chromatography on silica gel.

  • Auxiliary Cleavage and Azide Reduction: Cleave the auxiliary using a method such as lithium hydroperoxide (LiOOH). Subsequently, reduce the azide group to the primary amine via catalytic hydrogenation (H₂, Pd/C) to yield the final product.

ParameterCondition / ReagentExpected Diastereomeric Excess (d.e.)Scalability Concern
Chiral Auxiliary Evans Oxazolidinone>95%Cost of auxiliary, multi-step cleavage
Base NaHMDS, LDA>90%Cryogenic temperatures, moisture sensitivity
Electrophile (E)-Cinnamyl BromideN/AStability, availability
Cleavage LiOOH / H₂-Pd/CN/AHandling of peroxides, hydrogenation safety
Strategy B: Palladium-Catalyzed Negishi Cross-Coupling

Cross-coupling reactions are a cornerstone of modern synthetic chemistry and are often highly scalable. A Negishi coupling can be adapted to form the Cβ-Cγ bond by coupling a protected and functionalized alanine-derived organozinc reagent with a vinyl halide.[4][5]

Causality and Rationale: This strategy builds upon established methods for synthesizing allylglycine derivatives.[5] The key is the formation of an organozinc intermediate from a protected β-iodoalanine derivative. This organozinc species is relatively stable and undergoes palladium-catalyzed cross-coupling with (E)-β-bromostyrene. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, facilitating oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration product Product reductive_elim->product pd2_complex1 R¹-Pd(II)L₂-X oxidative_add->pd2_complex1 vinyl_halide R¹-X ((E)-β-bromostyrene) vinyl_halide->oxidative_add transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 organozinc R²-ZnI (Alanine derivative) organozinc->transmetalation pd2_complex2->reductive_elim

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Protocol: Negishi Coupling for Synthesis

  • Precursor Synthesis: Prepare N-Boc-L-serine methyl ester. Convert the hydroxyl group to an iodide using triphenylphosphine and iodine to yield N-Boc-β-iodo-L-alanine methyl ester.[4]

  • Organozinc Formation: Activate zinc dust with a reagent like 1,2-dibromoethane or TMS-Cl. Add the N-Boc-β-iodo-L-alanine methyl ester in a suitable solvent (e.g., DMF) to the activated zinc to form the organozinc reagent in situ.[5]

  • Cross-Coupling Reaction: In a separate flask, charge the palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., tri(o-tolyl)phosphine). Cool the mixture to -78 °C and add the previously prepared organozinc reagent. Then, add (E)-β-bromostyrene dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]

  • Work-up and Deprotection: Quench the reaction and perform an aqueous work-up. Purify the coupled product by chromatography. Finally, hydrolyze the methyl ester and remove the Boc protecting group under acidic conditions (e.g., TFA or HCl in dioxane) to obtain the final amino acid.

Biocatalytic Production Strategies

Biocatalysis offers a powerful, green, and often highly selective alternative to traditional chemical synthesis. For producing chiral amino acids, enzymes like transaminases are particularly well-suited for industrial applications due to their high enantioselectivity and operation in aqueous media under mild conditions.[6]

Strategy C: Asymmetric Amination via Transaminase

This approach involves the enzymatic conversion of a prochiral keto acid precursor (2-oxo-5-phenylpent-4-enoic acid) into the desired chiral amino acid. ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone or keto acid acceptor.

Causality and Rationale: The enzyme's active site is inherently chiral, precisely orienting the keto acid substrate and the pyridoxal 5'-phosphate (PLP) cofactor. This forces the incoming amino group to add to a specific face of the ketone, resulting in the formation of a single enantiomer of the amino acid product with very high enantiomeric excess (>99% e.e.). A key advantage is the potential for a cofactor recycling system, where the inexpensive amine donor (e.g., isopropylamine) is used stoichiometrically, and its ketone byproduct (acetone) is volatile and easily removed.

G start Process Start: Chemical Synthesis of Keto Acid bioreactor Bioreactor Setup: - Whole Cells or Immobilized Enzyme - Aqueous Buffer (pH 7-9) - Temperature Control (30-40°C) start->bioreactor addition Substrate Addition: - Keto Acid Precursor - Amine Donor (e.g., Isopropylamine) - PLP Cofactor (catalytic) bioreactor->addition biotransformation Biotransformation (12-48 hours) addition->biotransformation monitoring Process Monitoring: - HPLC analysis for conversion - pH control biotransformation->monitoring harvest Harvest & Cell Removal: - Centrifugation or Filtration biotransformation->harvest purification Downstream Processing: - Ion-Exchange Chromatography - Crystallization harvest->purification product Final Product: (S)- or (R)-2-Amino-5-phenylpent-4-enoic acid purification->product

Caption: Workflow for whole-cell transaminase-mediated biotransformation.

Protocol: Whole-Cell Biotransformation using an Engineered E. coli

  • Keto Acid Synthesis: Synthesize the precursor, 2-oxo-5-phenylpent-4-enoic acid, via a chemical route such as the condensation of phenylpropionaldehyde with glyoxylic acid.

  • Biocatalyst Preparation: Cultivate an E. coli strain overexpressing a suitable (R)- or (S)-selective ω-transaminase in a fermenter until a high cell density is reached. Harvest the cells by centrifugation and prepare a concentrated cell slurry in a buffer (e.g., 100 mM potassium phosphate, pH 8.0).

  • Biotransformation Reaction: In a temperature-controlled reactor, add the keto acid substrate (e.g., 50-100 mM), the amine donor (e.g., isopropylamine, 1.0-1.5 M), and a catalytic amount of PLP cofactor (e.g., 1 mM).

  • Initiation and Monitoring: Initiate the reaction by adding the whole-cell biocatalyst slurry. Maintain the pH at the desired setpoint (e.g., 8.0) by the automated addition of an acid. Monitor the reaction progress by taking periodic samples and analyzing them by HPLC for substrate consumption and product formation.

  • Work-up: Once the reaction reaches completion (>99% conversion), stop the reaction. Remove the E. coli cells via centrifugation or microfiltration.

  • Purification: The resulting supernatant, containing the product, can be directly loaded onto an ion-exchange column for purification as described in the next section.

ParameterCondition / ReagentTypical ValueRationale
Enzyme Engineered ω-Transaminase(R)- or (S)-selectiveDetermines product stereochemistry
Substrate 2-oxo-5-phenylpent-4-enoic acid50-200 mMHigh concentration can cause inhibition
Amine Donor Isopropylamine1.0 - 1.5 MDrives equilibrium towards product
pH 7.5 - 9.0ControlledOptimal for enzyme activity and stability
Temperature 30 - 45 °CControlledBalances reaction rate and enzyme stability

Scalable Downstream Processing and Purification

Effective purification is crucial for obtaining a high-purity final product and is often a major bottleneck in scaling up production.

Protocol: Ion-Exchange Chromatography (IEX)

IEX is an ideal method for purifying amino acids from complex mixtures like cell lysates or post-reaction broths.[2] Since the target molecule has a primary amine (positive charge at low pH) and a carboxylic acid (negative charge at high pH), it can be purified using either cation or anion exchange. Cation exchange is typically more robust for this application.

  • Column Selection: Choose a strong cation exchange resin (e.g., SP Sepharose Fast Flow) and pack it into a suitable process-scale column.[2]

  • Equilibration: Equilibrate the column with a low pH buffer (e.g., 20 mM sodium phosphate, pH 3.0) until the pH and conductivity of the outlet match the inlet.

  • Sample Loading: Adjust the pH of the crude product solution to match the equilibration buffer to ensure the amino group is protonated (-NH₃⁺) and will bind to the negatively charged resin. Load the solution onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities (e.g., neutral molecules, anionic species).

  • Elution: Elute the bound product by either increasing the pH (e.g., with a pH 7.0 buffer) to neutralize the amino group or by increasing the salt concentration (e.g., a linear gradient of 0 to 1 M NaCl in the equilibration buffer). The product will elute as a purified fraction.[2]

  • Desalting: If salt elution is used, the product fraction must be desalted, for example, by reverse osmosis or diafiltration.

Protocol: Final Isolation by Crystallization

Crystallization is the most cost-effective method for obtaining a highly pure, stable, solid final product on a large scale.

  • Solvent Selection: Screen various solvent/anti-solvent systems. Typically, an aqueous solution of the purified amino acid is used, with a water-miscible organic solvent (e.g., ethanol, isopropanol, or acetone) added as the anti-solvent.

  • Concentration and pH Adjustment: Concentrate the purified, desalted product solution under vacuum. Adjust the pH to the isoelectric point (pI) of the amino acid. At its pI, the amino acid exists as a zwitterion and has minimum solubility in water, which facilitates precipitation.

  • Crystallization: Slowly add the anti-solvent to the concentrated aqueous solution at a controlled temperature with gentle stirring. Seeding with a small amount of pure crystalline product can be used to induce crystallization and control crystal size.

  • Isolation and Drying: Allow the crystallization to proceed for several hours. Collect the solid product by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).

Summary and Comparative Outlook

The optimal strategy for scalable production of 2-Amino-5-phenylpent-4-enoic acid depends on available resources, desired scale, and purity requirements.

StrategyPrimary AdvantagesPrimary DisadvantagesScalability Outlook
Asymmetric Alkylation Well-established chemistry; predictable outcomes.Requires cryogenic temperatures; stoichiometric use of expensive chiral auxiliary; multiple steps.Moderate. Best for small to medium scale; cost can be prohibitive for large scale.
Negishi Cross-Coupling High convergence; builds skeleton efficiently.Air/moisture sensitive reagents; cost of palladium catalyst; potential for heavy metal contamination.Good. Widely used in industry, but requires specialized equipment and rigorous process control.
Transaminase Biocatalysis Exceptional enantioselectivity (>99%); mild, aqueous conditions; green and sustainable.Requires development of a specific biocatalyst and fermentation process; substrate inhibition can be a factor.Excellent. The preferred route for large-scale, cost-effective, and enantiopure production of amino acids.

For true industrial-scale production, the biocatalytic route using a transaminase is the most promising path forward. While it requires a higher initial investment in biocatalyst development and fermentation infrastructure, the benefits of high selectivity, operational simplicity, and environmental sustainability make it the superior long-term strategy. Future work should focus on engineering robust transaminases with high tolerance to both the keto-acid substrate and the amino acid product to enable high-titer production processes.

References

  • Organic Syntheses Procedure, Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.
  • Organic Syntheses, Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-‐mediated, Palladiu.
  • Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39-41. Available at: [Link]

  • Silverman, R. B. (2000). Synthesis of α-Vinyl Amino Acids. In Methods in Molecular Biology, vol. 142. Humana Press. Available at: [Link]

  • Benchchem, Application Notes and Protocols: 2-Amino-4-phenylpentan-1-ol in Asymmetric Synthesis.
  • Fimland, G., et al. (2002). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology, 68(5), 2547-2551. Available at: [Link]

  • Fesik, S. W. (Ed.). (2020). Special Issue: Development of Asymmetric Synthesis. Molecules, 25(5), 1213. Available at: [Link]

  • Wu, S., et al. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 12(1), 1-11. Available at: [Link]

  • ResearchGate, Asymmetric Synthesis and Biotransformation. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 2-Amino-5-phenylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 2-Amino-5-phenylpent-4-enoic acid (Styrylalanine) in aqueous buffers Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A + Protocols)

Status: Operational Ticket ID: SOL-STY-004 Subject: Overcoming aqueous solubility limits of Styrylalanine (2-Amino-5-phenylpent-4-enoic acid) for biological assays.

Executive Technical Summary

Molecule Profile: 2-Amino-5-phenylpent-4-enoic acid (Commonly referred to as Styrylalanine ) Chemical Class: Unnatural Hydrophobic Amino Acid Key Challenge: Zwitterionic lattice stability combined with a hydrophobic styryl side chain (–CH₂–CH=CH–Ph) results in extremely poor solubility at neutral pH (pH 5.0–7.5).

The Core Problem: At physiological pH, the molecule exists primarily as a zwitterion (net charge = 0). The electrostatic attraction between the ammonium (


) and carboxylate (

) groups creates a strong crystal lattice, while the hydrophobic side chain prevents water solvation. To dissolve it, you must disrupt this lattice by inducing a net charge (pH adjustment) or reducing the polarity of the solvent (organic co-solvents).

Diagnostic & Troubleshooting Guide (Q&A)

Q1: My sample precipitates immediately when I add PBS (pH 7.4). Why?

Diagnosis: You are operating near the Isoelectric Point (pI) . Technical Explanation: The calculated pI of Styrylalanine is approximately 5.7. In PBS (pH 7.4), the molecule is close enough to this neutral state that the hydrophobic driving force of the phenyl ring dominates, causing aggregation. Solution: Do not attempt to dissolve directly in neutral buffer.

  • Protocol: Dissolve the powder in a minimal volume of 50 mM HCl (to protonate the amine) or 50 mM NaOH (to deprotonate the carboxylic acid) before adding your buffer.

Q2: I need to use this in a cell-based assay. I can't use strong acids or bases.

Diagnosis: Biological incompatibility.[1] Solution: Use the DMSO "Shock" Method or Complexation.

  • Protocol: Prepare a 100x stock solution in 100% anhydrous DMSO. Dilute this stock 1:100 into your media while vortexing rapidly.

  • Warning: Watch for "crashing out." If the final concentration exceeds ~500 µM, the compound may form micro-crystals over time.

  • Advanced Option: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient. The hydrophobic styryl tail inserts into the cyclodextrin cavity, shielding it from water.

Q3: My stock solution in DMSO turned yellow/brown after a week. Is it degraded?

Diagnosis: Oxidation of the alkene. Technical Explanation: The C=C double bond in the pent-4-enoic chain is susceptible to oxidation, especially in the presence of light and trace metals often found in lower-grade DMSO. Solution:

  • Store DMSO stocks at -20°C, protected from light (amber vials).

  • Purge vials with nitrogen or argon gas after use.

  • Self-Validation: Run a quick TLC or LC-MS check. If the M+16 peak (epoxide/oxide) appears, discard the stock.

Experimental Protocols

Protocol A: The "pH-Switch" Method (Recommended for Enzymatic Assays)

Best for: High concentration stocks where <1% organic solvent is required.

Materials:

  • 1 M HCl and 1 M NaOH

  • Phosphate Buffer (10x strength)

  • Milli-Q Water

Workflow:

  • Weigh: 10 mg of 2-Amino-5-phenylpent-4-enoic acid.

  • Acidify: Add 500 µL of 50 mM HCl . Vortex vigorously.

    • Checkpoint: Solution should become clear. The pH is now ~1.5. The molecule is cationic (

      
      , 
      
      
      
      ).
  • Dilute: Add 4.0 mL of Milli-Q water.

  • Buffer: Dropwise, add 500 µL of 10x PBS .

  • Final Adjust: Carefully adjust pH back to 7.4 using dilute NaOH while stirring.

    • Critical: If cloudiness appears, stop. You have exceeded the solubility limit at neutral pH (likely ~1-2 mM). Back-titrate slightly or filter.

Protocol B: Cosolvent Optimization (The "Grid" Method)

Best for: Determining the maximum solubility for your specific buffer.

Solvent SystemInitial DissolutionDilution Stability (24h)Biological Compatibility
100% Water InsolubleN/AExcellent
5% DMSO / 95% PBS ModerateRisk of precipitationGood
10% Ethanol / 90% Water ModerateHighModerate (Evaporation risk)
0.1 M HCl High (>10 mM) StablePoor (Must neutralize)
5% Tween-20 / PBS HighVery StablePoor (Lyses cells)

Visualizations

Figure 1: Solubility Decision Logic

Caption: Decision tree for selecting the optimal solubilization strategy based on downstream application.

SolubilityStrategy Start Start: 2-Amino-5-phenylpent-4-enoic acid CheckApp What is the downstream application? Start->CheckApp CellCulture Cell Culture / In Vivo CheckApp->CellCulture Enzymatic Enzymatic / In Vitro CheckApp->Enzymatic Chemistry Peptide Synthesis CheckApp->Chemistry DMSO Method: DMSO Stock (Keep final DMSO < 0.5%) CellCulture->DMSO Short Term Cyclodextrin Method: HP-β-Cyclodextrin (Complexation) CellCulture->Cyclodextrin Long Term / High Conc Enzymatic->DMSO Alternative pHSwitch Method: pH-Switch (Dissolve in Acid -> Dilute) Enzymatic->pHSwitch Preferred Organic Method: DMF/NMP (Standard Organic Solvents) Chemistry->Organic

Figure 2: Theoretical Solubility Profile vs. pH

Caption: Conceptual representation of solubility relative to the Isoelectric Point (pI ~5.7).

References

  • PubChem. (2025).[2] 2-amino-5-phenylpent-4-enoic acid (Compound Summary).[3][4] National Library of Medicine. [Link]

Sources

Preventing racemization of 2-Amino-5-phenylpent-4-enoic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Synthesis & Coupling

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Scope: Mechanism of failure, racemization-free coupling protocols, and analytical validation.

Introduction

2-Amino-5-phenylpent-4-enoic acid (often referred to as Styrylalanine or a


-unsaturated phenylalanine analog) is a critical non-canonical amino acid used in peptide stapling and protease inhibitor design. Its structural rigidity and hydrophobic bulk make it valuable, but these same properties contribute to its synthetic challenges.

The Core Problem: While the


-unsaturation provides a unique chemical handle, the steric bulk of the styryl group slows down acylation rates. In peptide synthesis, slow coupling is the primary driver of racemization . The longer the activated amino acid sits unreacted, the higher the probability of 

-proton abstraction via the oxazolone pathway.
Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent racemization, one must understand that it is rarely a random event; it is a competitive kinetic process between Coupling (Amide Bond Formation) and Oxazolone Formation .

1.1 The Oxazolone Pathway (Primary Risk)

When the carboxylic acid of N-protected Styrylalanine is activated (e.g., by carbodiimides or onium salts), it forms an activated ester. If the attacking amine is slow (due to the steric bulk of Styrylalanine), the carbonyl oxygen of the N-protecting group or the backbone amide can attack the activated ester, forming a 5-membered Oxazolone (Azlactone) ring.

  • Critical Failure Point: The

    
    -proton of the oxazolone is highly acidic (
    
    
    
    ) compared to the acyclic precursor (
    
    
    ). Weak bases present in the mixture (e.g., DIPEA, NMM) rapidly deprotonate this position, destroying stereochemistry.
1.2 Direct Enolization (Secondary Risk)

Even without oxazolone formation, strong bases (like DBU) or excess tertiary amines can directly abstract the


-proton from the activated ester, leading to an enolate that reprotonates indiscriminately.
1.3 Visualization of the Racemization Pathway

RacemizationPathway Start N-Protected Styrylalanine Activation Activation (DIC/HATU) Start->Activation ActiveEster Activated Ester (O-Acylisourea/OBt) Activation->ActiveEster Coupling Amide Bond Formation ActiveEster->Coupling Fast (Desired) Oxazolone Oxazolone Formation ActiveEster->Oxazolone Slow Coupling (Steric Hindrance) Pure Pure L-Isomer Peptide Coupling->Pure Oxazolone->Coupling Slow Aminolysis (Racemized) Enolization Enolization (Loss of Chirality) Oxazolone->Enolization Base (DIPEA/Collidine) Racemic Racemic Peptide Enolization->Racemic

Caption: The kinetic competition between productive coupling (Green) and the destructive oxazolone pathway (Red). Steric bulk shifts the equilibrium toward the red path.

Module 2: Troubleshooting & Prevention Protocols
2.1 Protocol A: The "Oxyma/DIC" Standard (Recommended)

For Styrylalanine, traditional HOBt/DCC methods are insufficient due to the explosion risk of HOBt and lower suppression efficiency. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the modern gold standard.

Why it works: Oxyma creates an activated ester that is more reactive than the OBt-ester but less prone to oxazolone formation. It operates effectively in a base-free environment when used with DIC, eliminating the base-catalyzed enolization risk.

Step-by-Step Protocol:

  • Dissolution: Dissolve Fmoc-Styrylalanine-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF/DCM (1:1 ratio improves solubility of hydrophobic residues).

  • Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide, 1.0 equiv).

  • Pre-activation: Stir for 2–3 minutes. Do not exceed 5 minutes.

  • Coupling: Add the solution to the resin/amine component.

  • Conditions: Allow to react at Room Temperature.

    • Warning: Do NOT heat this coupling (e.g., microwave) above 40°C. The risk of thermal racemization outweighs the kinetic benefit for this specific residue.

2.2 Protocol B: The "Collidine Buffer" (For Onium Salts)

If you must use HATU/HBTU (onium salts), you cannot omit the base. However, DIPEA is often too strong (


).

Modification: Substitute DIPEA with 2,4,6-Collidine (


).
  • Ratio: Amino Acid : HATU : HOAt : Collidine (1 : 1 : 1 : 2).

  • Logic: Collidine is strong enough to activate the carboxylate but too sterically hindered and weak to effectively abstract the

    
    -proton from the activated species.
    
2.3 Comparative Reagent Selection Table
Coupling ReagentRacemization RiskCoupling SpeedRecommendation
DIC / Oxyma Pure Very Low HighPrimary Choice. Base-free condition is ideal.
HATU / Collidine LowVery HighUse for difficult sequences where DIC fails.
HBTU / DIPEA HighHighAvoid. Excess base + strong activation = Oxazolone risk.
DCC / HOBt ModerateModerateOutdated. Urea byproducts are difficult to remove.
Module 3: Analytical Validation (Marfey's Method)

You cannot assume optical purity; you must prove it. Standard C18 HPLC often cannot separate enantiomers of complex non-canonical amino acids. Marfey’s Method is the required validation step.

3.1 Principle

Marfey’s reagent (L-FDAA) reacts with the amino group to form diastereomers (L-L and L-D).[2] Diastereomers have different physical properties and separate easily on standard achiral C18 columns.

3.2 Validation Protocol

Reagents:

  • 1% L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • 1M

    
    .
    
  • 2M HCl.[3]

Workflow:

  • Hydrolysis (If peptide): Hydrolyze peptide (6N HCl, 110°C, 24h). Dry residue.[3][4][5]

  • Derivatization:

    • Dissolve sample (

      
      ) in 
      
      
      
      water.
    • Add

      
       1M 
      
      
      
      .
    • Add

      
       1% L-FDAA solution.
      
    • Incubate at 40°C for 1 hour .

  • Quenching: Add

    
     2M HCl to stop reaction. Dilute with acetonitrile.
    
  • Analysis: Inject on C18 HPLC (Gradient: 10%

    
     60% ACN with 0.1% TFA).
    
    • Result: The L-L isomer (Styrylalanine-FDAA) will elute at a different time than the D-L isomer. Compare against a racemic standard to confirm peak identity.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up the coupling of Styrylalanine? A: Proceed with extreme caution. While microwaves accelerate coupling, they also accelerate oxazolone formation. For Styrylalanine, we recommend max 40°C . If the coupling is difficult, use double coupling (repeat the reaction) rather than increasing temperature.

Q2: Does the "styryl" double bond participate in racemization? A: Indirectly. The bulky phenyl-allyl group creates steric hindrance, slowing down the coupling. Slow coupling increases the "residence time" of the activated ester, giving it more time to racemize. Additionally, avoid using strong Lewis acids or Pd(0) catalysts during subsequent deprotection steps, as these can cause the double bond to migrate (


), which destroys the integrity of the molecule.

Q3: I see a small "shoulder" peak on my HPLC after coupling. Is this the D-isomer? A: It is possible, but first check for diastereomers formed by incomplete deprotection or t-butyl cation alkylation of the styrene ring (a common side reaction if scavengers are insufficient during cleavage). Run Marfey's analysis to confirm chirality definitively.

Q4: Which protecting group is safer: Fmoc or Boc? A: Fmoc is safer. Fmoc is a urethane (carbamate) protecting group. Urethanes reduce the nucleophilicity of the carbonyl oxygen, making oxazolone formation significantly slower compared to amide-protected (Acetyl/Benzoyl) precursors.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Supports the superiority of Oxyma/DIC over HOBt.
  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by high-performance liquid chromatography. Carlsberg Research Communications, 49(6), 591–596. Link

    • Establishes the standard protocol for chiral analysis.
  • Bhardwaj, V., et al. (2020). Marfey’s reagent for chiral amino acid analysis: A review. Journal of Chromatography B, 1152, 122223. Link

    • Modern upd
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6][7][8] Tetrahedron, 60(11), 2447-2467. Link

    • Mechanistic details on oxazolone form

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Amino-5-phenylpent-4-enoic acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving the sterically and electronically complex substrate, 2-Amino-5-phenylpent-4-enoic acid. The presence of a free amine, a carboxylic acid, and a vinyl group presents unique challenges that can often lead to low yields and complex side reactions. This document is designed to help you diagnose and resolve these common issues through a structured, question-and-answer format based on established mechanistic principles.

Introduction: The Challenge of a Multifunctional Substrate

2-Amino-5-phenylpent-4-enoic acid is a valuable building block, but its structure contains multiple potential points of interference for a palladium catalyst. The free amine and carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity. The vinyl group's reactivity must be precisely controlled to favor the desired cross-coupling over undesired side reactions. This guide will focus primarily on Suzuki-Miyaura and Mizoroki-Heck type couplings, which are common transformations for such substrates.

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a systematic approach to problem-solving. Low yields are rarely due to a single, isolated factor but rather a combination of suboptimal parameters. The following workflow provides a logical progression for diagnosing the root cause of poor reaction performance.

G cluster_0 A Low Yield or Stalled Reaction B Verify Reagent Quality & Purity (Substrates, Solvents, Base, Catalyst) A->B Start Here C Ensure Rigorous Inert Atmosphere (Degassing, Schlenk Technique) B->C D Is Catalyst Deactivation Observed? (e.g., Palladium Black) C->D E Optimize Ligand & Catalyst System D->E Yes F Screen Reaction Parameters (Base, Solvent, Temperature) D->F No E->F G Are Side Products Dominating? (e.g., Homocoupling, Dehalogenation) F->G H Adjust Stoichiometry & Addition Rate G->H Yes I Re-evaluate Coupling Partners G->I No J Successful Optimization H->J I->J

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The reaction is sluggish or stalls completely with starting material still present.

Q1: My reaction isn't working. I see little to no product formation. How do I know if my catalyst is the problem?

A: This is the most common failure mode and often points to issues with the generation or stability of the active Pd(0) catalyst.[1]

  • Cause - Inefficient Precatalyst Reduction: Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts and require in situ reduction to the active Pd(0) species.[2] This reduction step can be inefficient and may consume some of your starting material or ligand.

  • Solution - Switch to a Modern Precatalyst: Employ a well-defined Pd(0) source or a modern precatalyst that reliably forms the active LPd(0) species. Third-generation Buchwald precatalysts are excellent for phosphine ligands, while PEPPSI™ precatalysts are effective for N-heterocyclic carbene (NHC) ligands. Using a source like Pd(PPh₃)₄ can also be a good starting point.[2]

  • Cause - Catalyst Poisoning: The free amine or carboxylate on your substrate can act as a ligand, coordinating to the palladium and inhibiting its catalytic activity. Halide ions, particularly iodide from the coupling partner, can also poison the catalyst.[3]

  • Solution - Use a Weaker Base and Screen Ligands: A strong base can deprotonate the carboxylic acid, creating a carboxylate that may bind strongly to palladium. Switching from a strong base like NaOtBu to a weaker inorganic base like K₂CO₃ or K₃PO₄ can mitigate this.[4] Additionally, using bulky, electron-rich phosphine ligands can promote the desired catalytic cycle steps and reduce binding from the substrate's functional groups.[5][6]

  • Cause - Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also oxidize phosphine ligands, rendering them unable to coordinate with the metal center.[2][7]

  • Solution - Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Sparging with an inert gas like argon or nitrogen for 20-30 minutes is crucial. For more sensitive reactions, performing several freeze-pump-thaw cycles is the gold standard.[2][8]

Issue 2: My catalyst appears to be decomposing; I see a black precipitate.

Q2: My reaction mixture turned black, and a precipitate formed. What is happening?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[7] This occurs when the palladium atoms agglomerate, losing their catalytic activity because they are no longer in the soluble, mononuclear active state.

  • Cause - Insufficient Ligand: The ligand's primary role is to stabilize the palladium atom and prevent it from aggregating. If the ligand concentration is too low, or if the ligand degrades, the palladium will precipitate.

  • Solution - Adjust Ligand-to-Palladium Ratio: A typical ligand-to-palladium ratio ranges from 1:1 to 4:1.[2] If you observe decomposition, increasing the ratio can often stabilize the catalyst. Using bidentate ligands like dppf or Xantphos can also enhance stability due to the chelate effect.[7]

  • Cause - High Temperature: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[2]

  • Solution - Optimize Temperature: Screen a range of temperatures. It's possible that a lower temperature over a longer reaction time will give a better yield by preserving the catalyst's lifespan. Microwave-assisted procedures can sometimes improve yields with shorter reaction times and lower catalyst loading.[8]

Issue 3: I am getting significant side products instead of my desired coupled product.

Q3: My main product is not the cross-coupled one. I'm seeing significant homocoupling of my boronic acid partner. How can I minimize this?

A: Homocoupling is a common side reaction, especially in Suzuki couplings, and is often promoted by the presence of oxygen.[2]

  • Cause - Oxygen-Mediated Homocoupling: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

  • Solution - Improve Degassing: This is the most critical factor. Re-evaluate your inert atmosphere technique to ensure all oxygen is excluded.[2]

  • Cause - Precatalyst Reduction Pathway: When using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes be mediated by the boronic acid, leading to its homocoupling.

  • Solution - Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this specific side reaction pathway.[2]

Q4: I am observing dehalogenation of my aryl halide partner or other reduction products. What is the source of the hydride?

A: Dehalogenation occurs when a hydride source is present, which can reductively eliminate with the aryl group on the palladium center instead of the desired coupling partner.[3]

  • Cause - Hydride Sources: Common sources of hydrides in cross-coupling reactions include amine bases or alcohol solvents.

  • Solution - Change Base and Solvent: If dehalogenation is a significant issue, switch to a non-amine base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent such as dioxane, THF, or toluene.[2]

Optimizing Your Reaction: A Data-Driven Approach

Systematic screening of reaction parameters is the most effective way to overcome low yields.[8] When troubleshooting, change one variable at a time to clearly identify its effect.

Table 1: Recommended Screening Parameters for Suzuki-Miyaura Coupling of 2-Amino-5-phenylpent-4-enoic acid
ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For Difficult Substrates)Rationale & Key Considerations
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2.5 mol%)Buchwald G3 Precatalyst (2 mol%)Pd(0) sources can reduce side reactions.[2] G3 precatalysts are highly efficient at generating the active catalyst.
Ligand SPhos (1.2 equiv to Pd)XPhos (1.2 equiv to Pd)RuPhos (1.2 equiv to Pd)Bulky, electron-rich phosphines promote oxidative addition and reductive elimination.[3][5]
Base K₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (3.0 equiv)The base is critical for activating the boronic acid.[2] Stronger, more soluble bases like Cs₂CO₃ can be effective for challenging couplings.[9]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF / H₂O (4:1)Solvent polarity can influence reaction rates and catalyst stability.[10][11][12] Vigorous stirring is essential for biphasic systems.[2]
Temperature 80 °C100 °C60 °C (overnight)Balance reaction rate against catalyst stability.[2]

Key Catalytic Cycle Steps & Failure Points

Understanding the catalytic cycle is essential for rational troubleshooting. The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

G Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivation Deactivation (Pd Black) Pd0->Deactivation Coordination Substrate Coordination Pd0->Coordination PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl SlowOA Slow Oxidative Addition OxAdd->SlowOA Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OR)₂ + Base PdII_Both L₂Pd(II)(Ar)(R') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Product Ar-R' Product RedElim->Product SlowRE Slow Reductive Elimination RedElim->SlowRE Product->Pd0

Caption: The palladium catalytic cycle with key troubleshooting points.

  • Oxidative Addition: This is often the rate-determining step.[13] Electron-rich ligands facilitate this step, which is especially important for less reactive electrophiles like aryl chlorides.[3][5]

  • Transmetalation: The base plays a crucial role here, forming a more nucleophilic boronate species that transfers its organic group to the palladium center.[2][5]

  • Reductive Elimination: This step forms the C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands often promote reductive elimination.[3][5]

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction (Suzuki-Miyaura)
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-Amino-5-phenylpent-4-enoic acid boronic acid or ester derivative (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[8]

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Adjust the pH of the aqueous layer to be acidic (pH ~3-4) with 1M HCl to protonate the amino acid for extraction into the organic layer. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Stephan, M. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed, 22(6), 751-63.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Powers, I. G., & Uyeda, C. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • BenchChem. (2025, December). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Gao, H., Li, Y., & Zhang, T. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(14), 2134-2140.
  • Villarreal, D. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • Smith, A. M. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cross-coupling of 1 a with alkylzinc reagent 2 a.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Kumar, A., & Singh, A. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2033-2041.
  • Yu, H. F., Jin, W. W., Chen, J. P., Du, W. M., He, S. B., & Yu, Z. K. (2010). Palladium‐Catalyzed Cross‐Coupling of Internal Alkenes with Terminal Alkenes to Functionalized 1,3‐Butadienes Using C−H Bond Activation.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Singh, A., & Sharma, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1940.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Smith, A. M. R., & Nolan, S. P. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2354-2376.
  • de Souza, A. L. F., & de Souza, R. O. M. A. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(12), 1943-1950.
  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Farinde, O. N., Satheesh, V., Shrestha, K. K., Rhinehalt, C. R., Landge, V. G., & Young, M. C. (2023). Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. Organic Chemistry Frontiers, 10(16), 3982-3988.
  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology website.
  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Waldvogel, S. R. (2016, September 22). Oxidative Coupling Reactions. FB 09 - Department of Chemistry - AK Waldvogel.

Sources

Minimizing side reactions when using 2-Amino-5-phenylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-phenylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions during its use. The following information is based on established principles of organic and peptide chemistry, tailored to the unique structural features of this unsaturated amino acid.

I. Understanding the Reactivity of 2-Amino-5-phenylpent-4-enoic Acid

2-Amino-5-phenylpent-4-enoic acid is a non-proteinogenic amino acid characterized by a terminal phenyl-substituted double bond. This unsaturated side chain, while offering unique possibilities for molecular design and post-translational modifications, also introduces specific challenges in handling and synthesis. The primary sites of reactivity are the α-amino group, the α-carboxyl group, and the allylic C-H bonds of the pentenoic side chain. Understanding the interplay of these functional groups is crucial for minimizing side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and use of 2-Amino-5-phenylpent-4-enoic acid in a question-and-answer format.

Q1: I am observing a loss of chiral purity (racemization) during peptide coupling reactions. What is the cause and how can I prevent it?

A1: Racemization at the α-carbon is a common side reaction during the activation of the carboxyl group of an amino acid for peptide bond formation.[1] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[2]

Causality: The electron-withdrawing nature of the activating group on the carboxylate increases the acidity of the α-hydrogen, making it susceptible to abstraction by a base. The resulting enolate can then be protonated from either face, leading to racemization.

Mitigation Strategies:

  • Choice of Coupling Reagent: Utilize coupling reagents known to minimize racemization. Urionium-based reagents like HBTU and HATU, when used with an additive like HOBt or HOAt, are generally effective at suppressing racemization by promoting rapid amide bond formation, which outcompetes the rate of oxazolone formation.[2][3]

  • Control of Base: Avoid the use of strong, non-nucleophilic bases in excess. Use the minimum amount of a weaker base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), necessary to neutralize any amine salts.[3]

  • Low Temperature: Perform the coupling reaction at reduced temperatures (e.g., 0 °C to -20 °C) to decrease the rate of both oxazolone formation and enolization.

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before the addition of the amine component.

Q2: My reaction mixture shows evidence of intramolecular cyclization. What are the likely products and how can I avoid this?

A2: The bifunctional nature of 2-Amino-5-phenylpent-4-enoic acid makes it susceptible to intramolecular cyclization, particularly when the amino and/or carboxyl groups are unprotected or deprotected under inappropriate conditions.[4] Two primary cyclization pathways are possible: lactamization and the formation of a diketopiperazine.

Causality:

  • Lactamization: The free amino group can nucleophilically attack the activated carboxyl group, leading to the formation of a cyclic amide (lactam). This is more likely to occur if the carboxyl group is activated and there is no N-terminal protecting group.

  • Diketopiperazine Formation: At the dipeptide stage, the terminal amino group can attack the ester linkage to the solid support or the activated carboxyl group of the second amino acid, leading to the formation of a stable six-membered diketopiperazine ring. This is a common side reaction in solid-phase peptide synthesis (SPPS), especially with Fmoc chemistry.[5]

Mitigation Strategies:

  • Appropriate Protection: Ensure that the α-amino group is adequately protected (e.g., with Fmoc or Boc) during carboxyl group activation and coupling. Similarly, the carboxyl group should be protected (e.g., as a methyl or ethyl ester) if the free amino acid is not being immediately used in a coupling reaction.[6]

  • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy where the N-terminal and C-terminal protecting groups can be removed under different conditions, preventing simultaneous deprotection.

  • For SPPS:

    • To avoid diketopiperazine formation, consider using a sterically hindered resin, such as 2-chlorotrityl chloride resin, for the first amino acid.[5]

    • Alternatively, couple the first two amino acids as a pre-formed dipeptide to bypass the problematic dipeptide-resin intermediate.[5]

Q3: I am seeing byproducts with a higher molecular weight, suggesting oxidation of my compound. What is happening and how can I prevent it?

A3: The allylic C-H bonds in the pentenoic side chain are susceptible to oxidation, which can lead to the formation of allylic alcohols, ketones, or other oxygenated species.[7] This can occur during storage if exposed to air and light, or during reactions with certain reagents.

Causality: The allylic position is activated towards radical and oxidative reactions due to the adjacent double bond which can stabilize radical or cationic intermediates.

Mitigation Strategies:

  • Inert Atmosphere: Handle and store 2-Amino-5-phenylpent-4-enoic acid under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.

  • Avoid Oxidizing Agents: Be mindful of the reagents used in your synthetic steps. Avoid unnecessary exposure to strong oxidizing agents unless a specific transformation at the double bond is desired.

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene).

  • Purification: If oxidation has occurred, the oxidized byproducts can often be separated by chromatography.

Q4: My product appears to have an isomer of the double bond. Is this possible and how can I control it?

A4: While the (E)-configuration of the double bond in 2-Amino-5-phenylpent-4-enoic acid is generally stable, isomerization to the (Z)-isomer can occur under certain conditions, such as exposure to strong acids, bases, or radical initiators.

Causality: Isomerization can be catalyzed by conditions that promote the temporary formation of a carbocation or a radical at the double bond, allowing for rotation around the C-C single bond before the double bond reforms.

Mitigation Strategies:

  • Mild Reaction Conditions: Use mild acidic or basic conditions for deprotection and other transformations. For example, for Boc deprotection, use a controlled amount of TFA in a suitable solvent rather than neat TFA for extended periods.

  • Avoid Radical Initiators: Be cautious with reagents that can generate radicals, such as AIBN or benzoyl peroxide, unless a specific radical reaction is intended.

  • Characterization: Carefully characterize your product using techniques like 1H NMR to confirm the stereochemistry of the double bond.

III. Experimental Protocols

Protocol 1: General Peptide Coupling using HBTU/HOBt

This protocol provides a general method for coupling N-protected 2-Amino-5-phenylpent-4-enoic acid to an amino component.

  • Dissolution: Dissolve the N-protected 2-Amino-5-phenylpent-4-enoic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or NMP).

  • Activation: Add HBTU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Neutralization: In a separate vessel, dissolve the amino component (as a salt, e.g., HCl or TFA salt) (1.2 eq) in the reaction solvent and add a base (e.g., DIPEA or NMM) (2.4 eq) to neutralize the salt.

  • Coupling: Add the neutralized amine solution to the pre-activated amino acid solution.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 1-2 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl) and extract the product with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purification by Recrystallization

For the purification of the free amino acid or its simple derivatives, recrystallization can be an effective method.

  • Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system for amino acids is water/ethanol or water/acetone.[8]

  • Dissolution: Dissolve the crude 2-Amino-5-phenylpent-4-enoic acid in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

IV. Data Summaries

Table 1: Recommended Protecting Groups for 2-Amino-5-phenylpent-4-enoic Acid

Functional GroupProtecting GroupDeprotection ConditionsOrthogonality
α-AminoFmoc (9-fluorenylmethyloxycarbonyl)20% Piperidine in DMFOrthogonal to Boc and t-butyl esters
α-AminoBoc (tert-butoxycarbonyl)Trifluoroacetic acid (TFA) in DCMOrthogonal to Fmoc and benzyl esters
α-CarboxylMethyl or Ethyl EsterSaponification (e.g., LiOH, NaOH)Orthogonal to Boc and Fmoc
α-CarboxylBenzyl EsterHydrogenolysis (H2, Pd/C)Orthogonal to Boc and Fmoc
α-Carboxyltert-Butyl EsterTrifluoroacetic acid (TFA) in DCMNot orthogonal to Boc

V. Visual Diagrams

Diagram 1: Key Side Reactions of 2-Amino-5-phenylpent-4-enoic Acid

Side_Reactions cluster_main 2-Amino-5-phenylpent-4-enoic Acid cluster_side_reactions Potential Side Reactions A 2-Amino-5-phenylpent-4-enoic Acid B Racemization A->B Base, Activation C Intramolecular Cyclization (Lactam/Diketopiperazine) A->C Deprotection D Allylic Oxidation A->D O2, Oxidants E Double Bond Isomerization A->E Acid/Base, Radicals Orthogonal_Protection Start Fmoc-NH-CHR-COOBn Step1 1. Piperidine/DMF Start->Step1 Intermediate1 H2N-CHR-COOBn Step1->Intermediate1 Step2 2. Peptide Coupling Intermediate1->Step2 Intermediate2 Peptide-NH-CHR-COOBn Step2->Intermediate2 Step3 3. H2, Pd/C Intermediate2->Step3 End Peptide-NH-CHR-COOH Step3->End

Caption: Example of an orthogonal protection scheme.

VI. References

Sources

Overcoming steric hindrance in 2-Amino-5-phenylpent-4-enoic acid ligation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Ligation of 2-Amino-5-phenylpent-4-enoic Acid

Content Type: Troubleshooting Guide & FAQ Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Researchers Focus: Solid-Phase Peptide Synthesis (SPPS) of Styrylalanine (S5) derivatives

Executive Summary

2-Amino-5-phenylpent-4-enoic acid (commonly referred to as Styrylalanine or Phe(CH=CH) ) is a critical non-canonical amino acid (NCAA) often utilized as a precursor for hydrocarbon-stapled peptides via Ring-Closing Metathesis (RCM). Its incorporation presents two distinct mechanistic barriers:

  • Steric Occlusion: The rigid, bulky phenyl-alkene side chain creates a "molecular shield" around the

    
    -carbon, severely retarding nucleophilic attack during acylation.
    
  • Hydrophobic Aggregation: The lipophilic nature of the styryl group promotes inter-chain

    
    -sheet aggregation, leading to "difficult sequences" and truncated products.
    

This guide provides evidence-based troubleshooting for overcoming these barriers using advanced coupling chemistries and optimized solvation protocols.

Part 1: Troubleshooting Guides (Q&A)

Category A: Low Coupling Efficiency (The "No Product" Scenario)

Q1: I am observing <10% incorporation of 2-Amino-5-phenylpent-4-enoic acid after standard DIC/HOBt coupling. Why is the reaction stalling?

A: Standard carbodiimide couplings (DIC/HOBt) are kinetically insufficient for this residue. The styryl side chain imposes significant steric bulk, preventing the activated ester from approaching the N-terminus of the resin-bound peptide.

  • Root Cause: Steric hindrance lowers the effective collision frequency between the activated species and the amine.

  • Solution: Switch to Aminium/Uronium or Phosphonium salts with HOAt or Oxyma additives.

    • Protocol: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1][2] The pyridine nitrogen in HATU/HOAt provides anchiomeric assistance (neighboring group effect), accelerating the acylation rate by ~10-100x compared to HOBt esters.

    • Advanced Fix: If HATU fails, utilize PyAOP . Phosphonium salts avoid the formation of guanidinium byproducts which can terminate chains during slow couplings.

Q2: My Kaiser test is negative (indicating coupling), but LC-MS shows a deletion sequence. What is happening?

A: You are likely experiencing "False Negatives" in colorimetric monitoring due to aggregation. The hydrophobic styryl group promotes rapid formation of secondary structures (beta-sheets) on the resin, burying the N-terminus.

  • Root Cause: Solvation failure. Standard DMF is unable to disrupt the hydrophobic interactions formed by the styrylalanine residues.

  • Solution: Disaggregate the peptide chain.

    • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) or use a "Magic Mixture" (DCM/DMF/NMP 1:1:1).

    • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt hydrogen bonding networks within the resin matrix.

    • Resin Choice: For future batches, switch to ChemMatrix (PEG-based) resin, which swells better in polar solvents than polystyrene.

Category B: Racemization (The "Wrong Isomer" Scenario)

Q3: I achieved full coupling, but I see a doublet peak in HPLC (50:50 split). Is my amino acid racemizing?

A: Yes. Phenyl-substituted amino acids are electronically prone to racemization. The electron-withdrawing nature of the unsaturated side chain acidifies the


-proton, making it susceptible to base-catalyzed abstraction.
  • Root Cause: Use of strong, unhindered bases (like DIPEA) during the slow activation/coupling step allows the base to pull the

    
    -proton, forming an achiral enolate or oxazolone intermediate.
    
  • Solution: Optimize the Base/Additive ratio.

    • Base Swap: Replace DIPEA with 2,4,6-Collidine (TMP) .[3] Collidine is sterically hindered and a weaker base, sufficient to deprotonate the carboxylic acid for activation but too bulky to abstract the

      
      -proton.
      
    • Cooling: If using microwave synthesis, limit temperature to 50°C for this specific residue. High heat (>75°C) exponentially increases racemization rates of phenyl-substituted NCAAs.

Part 2: Experimental Protocols

Protocol 1: High-Efficiency Ligation for Sterically Hindered Styrylalanine

Use this protocol for coupling 2-Amino-5-phenylpent-4-enoic acid to a resin-bound peptide.

Reagents:

  • Amino Acid: Fmoc-L-Styrylalanine-OH (4.0 eq)

  • Activator: HATU (3.9 eq) or COMU (3.9 eq)

  • Base: 2,4,6-Collidine (8.0 eq)

  • Solvent: NMP (anhydrous)

Step-by-Step Workflow:

  • Pre-activation (Critical): Dissolve Amino Acid and HATU in minimal NMP. Add Collidine.[3][4][5] Shake for exactly 30 seconds .

    • Note: Do not pre-activate for >2 mins; the active ester is unstable.

  • Addition: Add the pre-activated mixture to the resin.[1][6]

  • Microwave Cycle:

    • Ramp to 50°C over 2 mins.

    • Hold at 50°C for 20 mins (25 Watts max power).

    • Alternative (Room Temp): Double couple for 2 hours each.

  • Wash: Drain and wash with NMP (3x) and DCM (3x).

  • Capping: Treat with Acetic Anhydride/Pyridine (1:9) in DMF to cap any unreacted amines and prevent deletion sequences.

Protocol 2: Aggregation-Breaking Wash (The "Magic Wash")

Use this if coupling remains difficult despite HATU.

  • Prepare 0.1 M LiCl in NMP .

  • Wash resin with this solution for 5 mins before adding the coupling mixture.

  • Perform the coupling reaction in this solvent system.

Part 3: Data & Visualization

Table 1: Coupling Reagent Performance for Hindered Residues
Reagent ClassReagentReactivityRacemization RiskRecommended Use
Carbodiimide DIC/HOBtLowLowStandard residues only (Ala, Gly). Avoid for Styrylalanine.
Aminium HATU Very High Moderate (requires Collidine)Gold Standard for hindered couplings.
Aminium HCTUHighModerateCost-effective alternative to HATU.
Phosphonium PyAOP Very High LowBest for N-methylated or extremely bulky sites.
Oxyma-based COMUHighVery Low Best balance of safety and efficacy.
Visual 1: Troubleshooting Decision Tree

G Start Start: Coupling Failure CheckColor Check Kaiser/Chloranil Test Start->CheckColor IsBlue Test is Positive (Blue) (Amine Unreacted) CheckColor->IsBlue Coupling Stalled IsColorless Test is Negative (Colorless) (Appears Coupled) CheckColor->IsColorless Coupling Complete? StericIssue Issue: Steric Hindrance IsBlue->StericIssue CheckLCMS Run Micro-Cleavage & LC-MS IsColorless->CheckLCMS AggIssue Issue: Aggregation/False Negative CheckLCMS->AggIssue Deletion Sequence Found SolSteric Solution: 1. Switch to HATU/HOAt 2. Use Microwave (50°C) 3. Double Couple StericIssue->SolSteric SolAgg Solution: 1. Use NMP or LiCl/DMA solvents 2. Switch to ChemMatrix Resin 3. Use Pseudoproline dipeptides AggIssue->SolAgg

Caption: Decision logic for diagnosing failure modes in Styrylalanine ligation. Blue nodes indicate diagnostic steps; Red/Green indicate results; Grey indicates root cause analysis.

Visual 2: Mechanism of Racemization vs. Ligation

Racemization ActivatedAA Activated Amino Acid (OAt Ester) Oxazolone Oxazolone Intermediate (Achiral Enolate) ActivatedAA->Oxazolone Slow Abstraction (Base Catalyzed) L_Peptide L-Peptide (Target) ActivatedAA->L_Peptide Fast Attack (Nucleophilic) DL_Mix Racemic Mixture (Impurity) Oxazolone->DL_Mix Amine Attack Base Base (DIPEA) Base->Oxazolone Promotes Amine Resin-Amine Amine->L_Peptide Reacts

Caption: Kinetic competition between direct ligation (Green path) and base-catalyzed racemization via oxazolone formation (Red path). Steric hindrance slows the Green path, allowing the Red path to dominate if conditions are not optimized.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Paradís-Bas, M., et al. (2016).[7] The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1348, 1-18.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Amino-5-phenylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic characterization of 2-Amino-5-phenylpent-4-enoic acid, a non-canonical amino acid featuring a phenyl-substituted unsaturated side chain. For researchers in drug discovery and medicinal chemistry, unambiguous structural confirmation is paramount. This document offers a comparative overview of analytical techniques, with a primary focus on ¹H NMR spectroscopy, supplemented by discussions of Mass Spectrometry, ¹³C NMR, and FTIR spectroscopy. The insights provided herein are grounded in established spectroscopic principles and data from analogous molecular systems to ensure technical accuracy and practical relevance for scientists engaged in the synthesis and analysis of novel amino acid derivatives.

Part 1: In-Depth ¹H NMR Spectral Analysis (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules in solution. For a molecule like 2-Amino-5-phenylpent-4-enoic acid, ¹H NMR provides a detailed fingerprint of its unique electronic environments.

Molecular Structure and Proton Labeling

Caption: Structure of 2-Amino-5-phenylpent-4-enoic acid with key protons labeled.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral parameters. The causality behind these predictions is explained in the subsequent section.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
Ar-H 7.20 - 7.45Multiplet (m)-Protons of the monosubstituted phenyl ring. The exact pattern depends on the solvent, but a complex multiplet is expected.[1]
6.50 - 6.70Doublet (d)Jδγ ≈ 15-16 Hz (trans)Vinylic proton deshielded by the phenyl group. The large coupling constant is characteristic of a trans-alkene configuration.[2]
6.15 - 6.35Doublet of Triplets (dt) or Multiplet (m)Jγδ ≈ 15-16 Hz, Jγβ ≈ 6-7 HzVinylic proton coupled to both Hδ (trans) and the two Hβ protons.[3]
3.60 - 3.80Triplet (t) or Doublet of Doublets (dd)Jαβ ≈ 6-8 HzAlpha-proton of the amino acid, deshielded by the adjacent amino and carboxyl groups.[4]
Hβ₁, Hβ₂ 2.60 - 2.80Multiplet (m)Jβα ≈ 6-8 Hz, Jβγ ≈ 6-7 HzAllylic protons, deshielded by the adjacent C=C double bond. They are diastereotopic and may have slightly different chemical shifts, coupling to both Hα and Hγ.[3]
-NH₂ Variable (1-5)Broad Singlet (br s)-Signal is often broad due to quadrupole broadening and exchange with the solvent. Position is highly dependent on solvent, concentration, and pH.[2]
-COOH Variable (10-13)Broad Singlet (br s)-Carboxylic acid proton signal is typically broad and downfield; often not observed in D₂O due to exchange.
Justification of Spectral Assignments
  • Aromatic Protons (Ar-H, δ 7.20-7.45): Protons on a benzene ring typically resonate in the δ 7.0-8.0 ppm region.[5] The specific multiplet pattern for a monosubstituted ring can be complex but will integrate to five protons.

  • Vinylic Protons (Hδ and Hγ, δ 6.15-6.70): These protons are attached to sp²-hybridized carbons and are significantly deshielded.[6] Hδ, being directly attached to the carbon bearing the phenyl group (a styrenyl system), is expected to be further downfield than Hγ. A key diagnostic feature is the large coupling constant (~15-16 Hz) between them, which is strongly indicative of a trans stereochemistry across the double bond.[2]

  • Alpha-Proton (Hα, δ 3.60-3.80): The chemical shift of the α-proton in amino acids is highly characteristic and is influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl oxygen.[7] It will appear as a triplet or doublet of doublets due to coupling with the two adjacent β-protons.

  • Allylic Protons (Hβ, δ 2.60-2.80): These protons are in an allylic position, which shifts them downfield compared to simple alkyl protons (which typically appear at δ 1.2-1.6).[5] They are coupled to both the α-proton and the vinylic Hγ, leading to a complex multiplet. As they are adjacent to a chiral center (C2), Hβ₁ and Hβ₂ are diastereotopic and may exhibit distinct chemical shifts and coupling constants, further complicating the signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (0.6-0.7 mL) Weigh->Solvent Dissolve Dissolve & Adjust pH (if necessary) Solvent->Dissolve Transfer Filter into NMR Tube Dissolve->Transfer Insert Insert Sample, Lock, Shim Transfer->Insert Acquire Acquire 1D Proton Data Insert->Acquire Process Fourier Transform, Phase, & Baseline Correction Acquire->Process Reference Reference Spectrum Process->Reference Analyze Integrate & Analyze Peaks Reference->Analyze

Caption: Standard workflow for NMR sample preparation and analysis.

References

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel... Available at: [Link]

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • SciELO. Fourier-transform infrared spectroscopy and machine learning to predict amino acid content of nine commercial insects. Available at: [Link]

  • Creative Biolabs. Protein Amino Acid Analysis-Techniques, Instruments, and Applications. Available at: [Link]

  • Veterian Key. (2017, April 21). Methods of Amino Acid Analysis. Available at: [Link]

  • ResearchGate. Review: Determination of Amino Acids by Different Methods. Available at: [Link]

  • PubMed. (2002, May 2). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Available at: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Springer Nature Experiments. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Available at: [Link]

  • arXiv. (2016, August 28). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. Available at: [Link]

  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available at: [Link]

  • ECHEMI. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • University of Leicester. The very basics of NMR of proteins. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0243842). Available at: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0305486). Available at: [Link]

  • Pendidikan Kimia. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0092405). Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • University of Warwick. The 20 common amino acids: their NMR spin systems and other useful properties. Available at: [Link]

  • ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Available at: [Link]

  • University of California, Los Angeles. 1H and 12C NMR spectra of some amino acids. Available at: [Link]

  • Magnetic Resonance. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Available at: [Link]

  • ResearchGate. Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Available at: [Link]

  • ResearchGate. 1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a. Available at: [Link]

  • PubChem. (4R)-4-amino-5-phenylpent-2-enoic acid | C11H13NO2 | CID 69551607. Available at: [Link]

Sources

Advanced MS/MS Characterization: 2-Amino-5-phenylpent-4-enoic Acid vs. Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-phenylpent-4-enoic acid (often referred to as Styrylalanine ) is a non-proteinogenic amino acid frequently utilized in peptidomimetics to introduce conformational constraints or as a mechanistic probe for enzymes like Phenylalanine Ammonia Lyase (PAL). Its structural similarity to Phenylalanine (Phe) and Homophenylalanine (hPhe) necessitates precise mass spectrometric differentiation, particularly in complex biological matrices or synthetic peptide validation.

This guide provides a definitive comparison of the fragmentation patterns of 2-Amino-5-phenylpent-4-enoic acid against its saturated and lower-homolog alternatives. By leveraging Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), we establish a self-validating identification protocol based on unique immonium ion shifts and diagnostic allylic carbocations.

Structural & Mechanistic Basis of Fragmentation

To interpret the MS/MS spectrum accurately, one must understand the specific bond labilities introduced by the styryl side chain. Unlike standard alkyl amino acids, the conjugated double bond in 2-Amino-5-phenylpent-4-enoic acid creates a resonance-stabilized system that dictates cleavage pathways.

The Fragmentation Cascade

The fragmentation of protonated 2-Amino-5-phenylpent-4-enoic acid (


, m/z 192) follows three competitive pathways governed by charge localization and resonance stabilization.
  • Pathway A: Immonium Ion Formation (Diagnostic)

    • Mechanism: Concerted loss of

      
       and 
      
      
      
      (or
      
      
      +
      
      
      equivalent sequences) from the protonated precursor.
    • Result: Formation of the immonium ion (

      
      ).
      
    • m/z: 146.

    • Significance: This is the primary "fingerprint" peak. It is shifted by +26 Da relative to Phenylalanine (m/z 120) and -2 Da relative to its saturated analog (m/z 148).

  • Pathway B: Allylic/Benzylic Cleavage (Base Peak Candidate)

    • Mechanism: Cleavage of the

      
       bond.[1] The positive charge is retained on the side chain due to the formation of the highly stable Cinnamyl Cation .
      
    • Result:

      
      .
      
    • m/z: 117.

    • Stability: This ion is stabilized by resonance distribution of the charge across the phenyl ring and the allyl group, making it significantly more abundant than the corresponding alkyl carbocations seen in saturated analogs.

  • Pathway C: Tropylium Ion Formation

    • Mechanism: Secondary fragmentation of the Cinnamyl cation (m/z 117) via loss of acetylene (

      
      , 26 Da).
      
    • Result: Tropylium ion (

      
      ).
      
    • m/z: 91.

    • Note: While m/z 91 is the base peak for Phenylalanine, it appears as a secondary fragment for 2-Amino-5-phenylpent-4-enoic acid, often with lower intensity than m/z 117 or 146 depending on collision energy.

Visualization of Signaling Pathways (Graphviz)

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 192 (Protonated 2-Amino-5-phenylpent-4-enoic acid) Immonium Immonium Ion m/z 146 (Diagnostic Peak) Precursor->Immonium - (CO + H2O) / HCOOH (46 Da) NeutralLoss Neutral Loss Ion [M+H-NH3]+ m/z 175 Precursor->NeutralLoss - NH3 (17 Da) Cinnamyl Cinnamyl Cation (Side Chain) m/z 117 (Resonance Stabilized) Precursor->Cinnamyl C(alpha)-C(beta) Cleavage - Glycine moiety (75 Da) Tropylium Tropylium Ion m/z 91 (Secondary Fragment) Cinnamyl->Tropylium - C2H2 (26 Da) Phenyl Phenyl Cation m/z 77 Tropylium->Phenyl - CH2

Caption: Figure 1. CID fragmentation tree of 2-Amino-5-phenylpent-4-enoic acid showing the divergence between immonium formation and side-chain stabilization pathways.

Comparative Performance Guide

This section objectively compares the target compound against its closest structural analogs. Use this data to validate peak identity in LC-MS runs.

The "Styryl" vs. "Alkyl" Shift

The presence of the double bond at the


-position introduces a mass deficit of 2 Da compared to the saturated analog and a mass surplus of 26 Da (

) compared to Phenylalanine.
Feature2-Amino-5-phenylpent-4-enoic acid Phenylalanine (Phe) 2-Amino-5-phenylpentanoic acid Homophenylalanine (hPhe)
Structural Class Unsaturated (Styryl)Aromatic (Benzyl)Saturated (Phenethyl)Homolog (Phenethyl)
Precursor

192.10 166.09194.12180.10
Immonium Ion 146.09 120.08148.11134.10
Major Side Chain Ion 117.07 (Cinnamyl)91.05 (Tropylium)119.09 (Homobenzyl)105.07 (Phenethyl)
Neutral Loss (

)
175.07149.06177.09163.07
Differentiation Key m/z 117 + 146 m/z 91 + 120 m/z 119 + 148 m/z 105 + 134
Diagnostic Logic Flow

When analyzing an unknown peak suspected to be a phenylalanine derivative:

  • Check Precursor: Is it 192? (Distinguishes from Phe/hPhe).

  • Check Immonium: Is it 146? (Distinguishes from saturated 194 analog).

  • Check Side Chain: Is m/z 117 present? (Confirms the double bond conjugation).

Experimental Protocols

Sample Preparation (Direct Infusion/LC-MS)
  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids desolvation; Formic acid ensures complete protonation (

      
      ) for ESI.
      
  • Concentration: 1-10 µM.

    • Why: Minimizes dimer formation (

      
      ) which can complicate spectra.
      
LC-MS/MS Acquisition Parameters

To replicate the fragmentation described above, ensure your instrument is tuned to transmit low-mass fragments (m/z 50-200).

ParameterSettingRationale
Ionization Mode ESI Positive (+)Amino acids protonate readily at the amine group.
Capillary Voltage 3.0 - 3.5 kVStandard for stable spray without in-source fragmentation.
Cone Voltage 20 - 30 VHigh enough to decluster, low enough to preserve precursor.
Collision Energy (CE) 15 - 25 eV Optimal Range. <15 eV yields mostly precursor; >30 eV obliterates the diagnostic m/z 117/146 ions into smaller aliphatic noise.
Scan Range m/z 50 - 250Captures the full range from Phenyl cation (77) to Precursor (192).
Protocol Validation Workflow (Graphviz)

ValidationWorkflow Sample Unknown Sample (Peptide/Metabolite) LC_Sep LC Separation (C18 Column) Sample->LC_Sep MS1 MS1 Survey Target: m/z 192.1 LC_Sep->MS1 MS2 MS2 Fragmentation (CE 20eV) MS1->MS2 Decision Check m/z 146? MS2->Decision Result_Sat ID: Saturated Analog (If m/z 148) Decision->Result_Sat No (m/z 148) Result_Target ID: 2-Amino-5-phenylpent-4-enoic (If m/z 146 + 117) Decision->Result_Target Yes

Caption: Figure 2. Decision tree for differentiating 2-Amino-5-phenylpent-4-enoic acid from isobaric or homologous impurities.

References

  • PubChem. (2025).[2] 2-Amino-5-phenylpentanoic acid (Saturated Analog) Data. National Library of Medicine. Available at: [Link][3]

  • GPMAW. (2025). Elemental mass values, amino acids and immonium ions. General Protein/Mass Analysis for Windows. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2025). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization. Available at: [Link]

Sources

A Researcher's Guide to Crystallographic Data Validation: A Comparative Analysis Focused on 2-Amino-5-phenylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of crystallographic data is paramount. A crystal structure provides the foundational blueprint for understanding molecular interactions, guiding drug design, and elucidating biological mechanisms. However, the raw output from a diffractometer is not the final word. It is a model that requires rigorous validation to ensure its accuracy and reliability. This guide provides an in-depth, technically-focused comparison of crystallographic data validation methodologies, using the novel amino acid, 2-Amino-5-phenylpent-4-enoic acid, as a central case study. We will explore the causal relationships behind experimental choices and demonstrate how to build a self-validating system for your crystallographic workflow.

While a public crystallographic dataset for 2-Amino-5-phenylpent-4-enoic acid is not yet available, this guide will proceed using a structurally related analogue to illustrate the validation process in a practical, real-world context. This approach ensures that the principles and techniques discussed are directly applicable to novel small molecules.

The Imperative of Validation: Beyond R-factors

Historically, the quality of a crystal structure was often judged primarily by the crystallographic R-factor. While important, this single metric can be misleading. A low R-factor does not guarantee a correct structure. Systematic errors, incorrect atom assignments, or a flawed geometric model can still result in a deceptively low R-factor. True confidence in a crystal structure is achieved through a holistic validation process that scrutinizes every aspect of the crystallographic data and the resulting model.

The International Union of Crystallography (IUCr) has established a robust framework for data validation, primarily through its Crystallographic Information File (CIF) standard and the associated checkCIF service.[1][2] This framework, supported by a suite of powerful software tools, forms the backbone of modern crystallographic data validation.

The Crystallographic Validation Workflow: A Self-Validating System

A robust crystallographic workflow is a self-validating system, where each step is designed to not only process the data but also to check for and correct errors introduced in previous stages. The following diagram illustrates a typical workflow for a small molecule like our case study compound.

Crystallographic Validation Workflow cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement cluster_2 Validation & Finalization DataCollection Data Collection (Diffractometer) Integration Integration & Scaling (e.g., XDS, SAINT) DataCollection->Integration StructureSolution Structure Solution (e.g., SHELXT) Integration->StructureSolution HKL file InitialRefinement Initial Isotropic Refinement (SHELXL) StructureSolution->InitialRefinement ModelBuilding Model Building & Correction (Coot) InitialRefinement->ModelBuilding ModelBuilding->InitialRefinement Iterative Correction AnisotropicRefinement Anisotropic Refinement (SHELXL) ModelBuilding->AnisotropicRefinement AnisotropicRefinement->ModelBuilding Iterative Correction H_Atoms Hydrogen Atom Placement AnisotropicRefinement->H_Atoms PLATON_Validation Geometric & Symmetry Analysis (PLATON) H_Atoms->PLATON_Validation checkCIF IUCr Validation (checkCIF) PLATON_Validation->checkCIF checkCIF->AnisotropicRefinement Address Alerts FinalCIF Final CIF Generation checkCIF->FinalCIF

Caption: A typical workflow for small-molecule crystallographic data validation.

Comparative Analysis of Core Validation Tools

The validation process relies on a suite of specialized software tools. While they often have overlapping functionalities, each excels in specific areas.

Tool Primary Function Key Strengths for 2-Amino-5-phenylpent-4-enoic Acid Limitations
SHELXL Structure RefinementPowerful engine for refining atomic positions, displacement parameters, and handling disorder.[3][4]Primarily a command-line tool; requires a deeper understanding of crystallographic principles.
PLATON Geometric Analysis & ValidationComprehensive analysis of bond lengths, angles, torsion angles, and intermolecular interactions.[5][6][7][8][9] Essential for identifying geometric outliers and potential hydrogen bonds. Crucial for checking for missed symmetry.Can produce a large volume of output that requires careful interpretation.
Coot Model Building & VisualizationExcellent for visualizing electron density maps and manually correcting the model in real-time.[10][11][12][13][14] Particularly useful for resolving disorder and placing hydrogen atoms.Primarily designed for macromolecules, but its tools are highly effective for small molecules as well.[15][16]
checkCIF IUCr Standard ValidationThe gold standard for ensuring a CIF file meets publication standards.[17][18][19] Provides a clear report of potential issues categorized by severity (Alerts A, B, C, G).It is a checking tool, not a correction tool. Issues identified must be addressed using other software.

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols provide a detailed methodology for the validation of a small-molecule crystal structure, such as our analogue of 2-Amino-5-phenylpent-4-enoic acid.

Protocol 1: Structure Refinement with SHELXL
  • Initial Setup: Create a .ins file containing the initial atomic coordinates from the structure solution, symmetry information, and refinement instructions.

  • Isotropic Refinement: Begin with several cycles of isotropic refinement. This refines the position and a single isotropic displacement parameter for each non-hydrogen atom.

    • Causality: Isotropic refinement is a crucial first step as it allows for large initial adjustments to the model without the risk of overfitting that can occur with anisotropic refinement.

  • Difference Map Analysis: Calculate a difference Fourier map (F_obs - F_calc). Peaks in this map indicate regions of missing electron density (e.g., unassigned atoms), while troughs suggest atoms that are misplaced or have overestimated scattering power.

  • Anisotropic Refinement: Once the majority of non-hydrogen atoms have been located and the R-factor is reasonable, proceed with anisotropic refinement. This assigns six parameters to each atom to model its thermal motion as an ellipsoid.

    • Causality: Anisotropic refinement provides a more realistic model of atomic motion and can significantly improve the fit to the experimental data.

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map for X-ray data. They are therefore placed at calculated positions using a riding model (e.g., using the HFIX command in SHELXL).

  • Final Refinement Cycles: Perform several final cycles of refinement to allow all parameters to converge.

Protocol 2: Geometric and Symmetry Analysis with PLATON
  • Input: Use the final refined .cif file from SHELXL as input for PLATON.

  • Geometric Analysis: Run the CALC command in PLATON to generate a comprehensive list of bond lengths, angles, and torsion angles.

    • Trustworthiness: Compare these values to standard values for similar chemical environments. Significant deviations may indicate a modeling error.

  • Hydrogen Bond Analysis: Use PLATON's hydrogen bond analysis tool to identify potential hydrogen bonding interactions. This is particularly important for a molecule with amino and carboxylic acid groups.

  • Symmetry Check: Run the ADDSYM or MISSYM routines to check for higher symmetry in the crystal lattice that may have been missed during space group determination.

    • Expertise: Missing symmetry is a serious error that can lead to a fundamentally incorrect structure.

Protocol 3: Model Building and Correction with Coot
  • Load Data: Open the refined .pdb or .cif file and the corresponding electron density map (typically a 2mFo-DFc map) in Coot.

  • Visual Inspection: Carefully inspect the fit of the model to the electron density for all atoms. The 2mFo-DFc map should show continuous density around the atoms of the model.

  • Difference Map Inspection: Load the difference map (mFo-DFc). Significant positive or negative peaks near atoms indicate a need for model correction.

  • Real-Space Refinement: Use Coot's real-space refinement tools to adjust the positions of individual atoms or fragments to better fit the electron density.[12]

    • Causality: This interactive refinement allows for targeted corrections that may not be achieved through automated least-squares refinement alone.

Protocol 4: IUCr Validation with checkCIF
  • Submission: Upload the final .cif file to the IUCr's checkCIF server.[19]

  • Review Alerts: The server will generate a report with a list of alerts.

    • Alert Level A: Serious problems that must be addressed.

    • Alert Level B: Potentially serious issues that require investigation.

    • Alert Level C: Less serious issues or suggestions for improvement.

    • Alert Level G: General information that should be checked.

  • Address Alerts: Systematically address each alert. This may involve further refinement in SHELXL, model correction in Coot, or providing a justification for the observed deviation in the CIF file.

    • Trustworthiness: A CIF file with no unresolved A or B level alerts is considered to be of high quality and suitable for publication and deposition.

Data Presentation: Key Validation Metrics

The following table summarizes the key metrics that should be reported in a crystallographic study. For our hypothetical case study of the 2-Amino-5-phenylpent-4-enoic acid analogue, these are the target values we would aim for.

Parameter Description Ideal Value/Range Significance
R1 Crystallographic R-factor< 0.05 for high-quality dataA measure of the agreement between the observed and calculated structure factor amplitudes.
wR2 Weighted R-factor< 0.15A more robust measure of the agreement between observed and calculated squared structure factor amplitudes.
Goodness-of-Fit (GooF) S value~1.0Indicates that the model is a good fit to the data and that the weighting scheme is appropriate.
Max/Min Residual Density ρ (e/ų)< ±0.5The largest peaks and troughs in the final difference electron density map. Large values indicate unmodeled atoms or errors in the model.
Flack Parameter For chiral moleculesClose to 0 for the correct enantiomer, close to 1 for the inverted structure.Determines the absolute configuration of a chiral molecule.

Logical Relationships in Validation

The validation process is not linear but iterative. The following diagram illustrates the logical flow and feedback loops involved in achieving a fully validated crystal structure.

Validation Logic Refinement Refinement (SHELXL) Model_Building Model Building (Coot) Refinement->Model_Building Inspect Maps Geometric_Check Geometric Analysis (PLATON) Refinement->Geometric_Check Symmetry_Check Symmetry Analysis (PLATON) Refinement->Symmetry_Check Model_Building->Refinement Correct Model Geometric_Check->Model_Building Geometric Outliers Final_Validation Final Validation (checkCIF) Geometric_Check->Final_Validation Symmetry_Check->Refinement Higher Symmetry Found Symmetry_Check->Final_Validation Final_Validation->Refinement Address Alerts Publication_Ready Publication-Ready CIF Final_Validation->Publication_Ready No Major Alerts

Caption: The iterative nature of crystallographic model refinement and validation.

Conclusion

Crystallographic data validation is a multi-faceted process that requires a combination of sophisticated software, a deep understanding of crystallographic principles, and a critical eye. By employing a self-validating workflow that integrates refinement with SHELXL, model building with Coot, and comprehensive checks with PLATON and the IUCr's checkCIF service, researchers can have the highest degree of confidence in their structural models. For novel molecules like 2-Amino-5-phenylpent-4-enoic acid, this rigorous approach is not just a matter of due diligence; it is a scientific necessity that underpins the reliability of all subsequent research.

References

  • Emsley, P., Lohkamp, B., Scott, W. G., & Cowtan, K. (2010). Features and Development of Coot. Acta Crystallographica Section D: Biological Crystallography, 66(4), 486-501. [Link]

  • Coot. (n.d.). MRC Laboratory of Molecular Biology. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Crystallographic Object-Oriented Toolkit (Coot). (n.d.). Wikipedia. [Link]

  • checkCIF FAQ. (n.d.). International Union of Crystallography. [Link]

  • PLATON for Windows. (2025, December 19). University of Glasgow. [Link]

  • PLATON for MS-Windows. (2007, May 2). University of Glasgow. [Link]

  • PLATON. (n.d.). Utrecht University. [Link]

  • pemsley/coot: Software for macromolecular model-building. (2025, December 23). GitHub. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

  • Coot. (n.d.). SBGrid Consortium. [Link]

  • The PLATON Homepage. (n.d.). Utrecht University. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Publication standards for crystal structures. (2011, June 2). International Union of Crystallography. [Link]

  • A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre. [Link]

  • Crystallographic Information Framework. (n.d.). International Union of Crystallography. [Link]

  • CIF Validation. (n.d.). ACS Publications. [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). University of Cambridge. [Link]

  • Tutorial - 1 Getting started. (n.d.). University of Jyväskylä. [Link]

  • checkCIF. (n.d.). International Union of Crystallography. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 553-565. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS Paragon Plus. [Link]

  • Helliwell, J. R., et al. (2023). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances, 79(6), 567-575. [Link]

  • checkCIF data validation tests. (n.d.). International Union of Crystallography. [Link]

  • Championing data standards in chemical crystallography with CIF. (n.d.). Royal Society of Chemistry. [Link]

  • The Crystallographic Information File (CIF) Description and Usage. (n.d.). National Single Crystal X-ray Facility. [Link]

  • Correcting CIFs. (n.d.). Cambridge Crystallographic Data Centre. [Link]

  • Emsley, P., & Cowtan, K. (2004). Coot: model-building tools for molecular graphics. Acta Crystallographica Section D: Biological Crystallography, 60(12 Pt 1), 2126-2132. [Link]

  • Emsley, P. (2017). Tools for ligand validation in Coot. Acta Crystallographica Section D: Structural Biology, 73(Pt 3), 203-210. [Link]

  • Sharma, P., et al. (2025, August 7). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. ResearchGate. [Link]

  • Crystallographic Validation tools in Phenix. (n.d.). Phenix. [Link]

  • Emsley, P. (n.d.). Chapter 17.1. Macromolecular model building and validation using Coot. International Tables for Crystallography. [Link]

  • (R)-2-Amino-5-phenylpent-4-enoic acid. (n.d.). Crysdot LLC. [Link]

  • 2-Amino-5-phenylpentanoic acid. (n.d.). PubChem. [Link]

  • Tools for ligand validation in Coot. (2017, March 1). PubMed. [Link]

Sources

Technical Guide: Determination of Enantiomeric Excess for 2-Amino-5-phenylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-phenylpent-4-enoic acid (also known as Cinnamylglycine) presents a unique analytical challenge due to its zwitterionic nature and the conjugated styryl side chain. Precise determination of its enantiomeric excess (ee) is critical in peptide synthesis and drug development, where stereochemical purity dictates biological efficacy.

This guide compares two industry-standard methodologies:

  • Direct Chiral HPLC using Crown Ether Stationary Phases (Best for Routine QC).

  • Indirect Derivatization using Marfey’s Method (Best for Complex Matrices/High Sensitivity).

Part 1: The Analytical Challenge

The target molecule contains a primary amine (


-amino group) and a carboxylic acid, rendering it zwitterionic at neutral pH. The hydrophobic styryl side chain adds significant retention on reverse-phase media but can cause peak tailing on traditional silica-based chiral columns if silanol interactions are not suppressed.
Structural Considerations for Method Selection
  • Chromophore: The conjugated double bond (

    
    ) allows for sensitive UV detection, unlike aliphatic amino acids that require 200-210 nm.
    
  • Solubility: Moderate water solubility; soluble in acidic alcohols.

  • Stability: The double bond is susceptible to oxidation; avoid prolonged exposure to high temperatures or radical initiators during derivatization.

Part 2: Comparative Analysis of Methods

The following table contrasts the two primary workflows to aid in experimental design.

FeatureMethod A: Direct Chiral HPLC (Crown Ether) Method B: Indirect (Marfey's Method)
Principle Host-guest complexation of ammonium ion (

) with crown ether.
Diastereomer formation via nucleophilic aromatic substitution.
Column Daicel CROWNPAK® CR-I(+) (or equivalent)Standard C18 (e.g., Zorbax Eclipse, Phenomenex Kinetex)
Derivatization None (Direct injection)Required (1-hour reaction)
Throughput High (15–20 min run time)Low (Reaction time + 30 min run time)
Resolution (

)
Typically > 2.0 for

-amino acids
Typically > 5.0 (Very high separation)
Cost Per Sample Low (Solvents only)High (Reagent cost + labor)
Primary Use Case Routine purity checks, Process Analytical Technology (PAT).Biological samples (plasma/urine), trace analysis.[1]
Decision Matrix (DOT Visualization)

DecisionMatrix Start Start: Select Method IsPure Is the sample chemically pure (>90%)? Start->IsPure HasChiralCol Is a Crown Ether/ZWIX column available? IsPure->HasChiralCol Yes MethodB Method B: Marfey's Method (Derivatization) IsPure->MethodB No (Complex Matrix) MassSpec Is MS detection required for trace quantification? HasChiralCol->MassSpec Yes HasChiralCol->MethodB No MethodA Method A: Direct Chiral HPLC (Crownpak CR-I) MassSpec->MethodA No (UV Sufficient) MassSpec->MethodB Yes (Better Ionization)

Figure 1: Decision matrix for selecting the appropriate enantioselective analytical method.

Part 3: Detailed Experimental Protocols

Method A: Direct Chiral HPLC (Recommended)

This method utilizes a chiral crown ether stationary phase which forms a reversible inclusion complex with the protonated primary amine of the amino acid.

Expert Insight: The CROWNPAK CR-I(+) is preferred over the older CR(+) because the chiral selector is immobilized, allowing the use of organic modifiers like acetonitrile (ACN) to modulate the retention of the hydrophobic phenylpentenoic side chain.

1. Chromatographic Conditions
  • Column: Daicel CROWNPAK® CR-I(+) (

    
    ).[2]
    
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Acetonitrile (85:15 v/v).
    
    • Note: The acidic pH is non-negotiable . The amine must be fully protonated (

      
      ) to bind to the crown ether.
      
  • Flow Rate: 0.4 mL/min (Lower flow rate due to high viscosity of aqueous mobile phases and 3.0 mm ID).

  • Temperature:

    
     (Lower temperatures often improve resolution on crown ethers).
    
  • Detection: UV @ 254 nm.

2. Sample Preparation
  • Weigh 1.0 mg of 2-Amino-5-phenylpent-4-enoic acid.

  • Dissolve in 1.0 mL of Mobile Phase.

  • Filter through a 0.22

    
     PTFE filter.
    
3. Expected Results
  • Elution Order: On CR-I(+) columns, the D-enantiomer typically elutes first, followed by the L-enantiomer .

  • System Suitability: Resolution (

    
    ) should be 
    
    
    
    .
Method B: Indirect Analysis (Marfey's Method)

If a chiral column is unavailable, derivatization with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) converts the enantiomers into diastereomers, which are separable on standard C18 columns.

1. Derivatization Workflow
  • Stock Solution: Prepare 1% (w/v) FDAA in acetone.

  • Reaction:

    • Mix

      
       Sample (50 mM in water/HCl).
      
    • Add

      
       1M 
      
      
      
      (Buffer to pH ~9).
    • Add

      
       FDAA stock solution.
      
    • Incubate:

      
       for 60 minutes.
      
  • Quench: Add

    
     2M HCl (Stops reaction and prevents racemization).
    
  • Dilute: Add

    
     Acetonitrile/Water (50:50).
    
2. HPLC Conditions (Achiral)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 20% B to 60% B over 25 minutes.

  • Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety of Marfey's reagent).[3]

3. Reaction Pathway Visualization (DOT)

MarfeysReaction Substrate Racemic Amino Acid (R/S) Complex Transition State (Nucleophilic Aromatic Substitution) Substrate->Complex + NaHCO3 40°C, 1h Reagent Marfey's Reagent (L-FDAA) Reagent->Complex Prod1 L-L Diastereomer (More Hydrophilic) Complex->Prod1 Elutes 1st (Usually) Prod2 L-D Diastereomer (More Hydrophobic) Complex->Prod2 Elutes 2nd (Usually)

Figure 2: Reaction pathway for Marfey's derivatization. The L-DAA derivative typically elutes before the D-DAA derivative on C18 columns due to intramolecular H-bonding reducing the hydrophobicity of the L-L complex.

Part 4: Data Interpretation & Troubleshooting

Calculation of Enantiomeric Excess (ee)

Regardless of the method used, calculate


 using the peak areas (

):


Troubleshooting Guide
IssueMethodProbable CauseCorrective Action
Peak Tailing Direct (A)Silanol interactions or low pH buffering.Ensure

is used (not just acetic acid); lower Temperature to

.
No Resolution Direct (A)Column contamination or wrong elution mode.Wash column with 100% water, then regenerate. Ensure sample is salt-free.
Incomplete Reaction Indirect (B)pH too low during derivatization.Check pH after adding

; must be > 8.0 for nucleophilic attack.
Racemization Indirect (B)Over-heating or prolonged reaction.Strictly limit reaction to 60 mins at

. Quench immediately with HCl.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Konya, Y., et al. (2018). Mechanistic study on the high-selectivity enantioseparation of amino acids using a chiral crown ether-bonded stationary phase. Journal of Chromatography A, 1578, 35-44.[4] Retrieved from [Link]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino acids. Tetrahedron Letters, 37(19), 3299-3302. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopic Fingerprinting of 2-Amino-5-phenylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical framework for the identification of 2-Amino-5-phenylpent-4-enoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral peaks. It offers a comparative analysis grounded in the principles of molecular vibrations, enabling the unambiguous differentiation of the target molecule from structurally similar compounds.

Introduction: The Significance of Structural Verification

2-Amino-5-phenylpent-4-enoic acid is a non-proteinogenic amino acid with a unique structural composition, incorporating a primary amine, a carboxylic acid, a monosubstituted phenyl ring, and an internal carbon-carbon double bond. Its potential applications in medicinal chemistry and as a building block in organic synthesis necessitate precise and reliable methods for its identification and quality control. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the molecular structure, providing a unique "fingerprint" that arises from the molecule's vibrational modes. This guide will elucidate the key spectral features that constitute this fingerprint and compare them against those of relevant chemical analogs.

Deciphering the Vibrational Symphony: Predicted IR Spectrum of 2-Amino-5-phenylpent-4-enoic Acid

In the solid state, amino acids typically exist as zwitterions, where the acidic proton of the carboxylic acid group is transferred to the basic amino group. This results in the presence of a carboxylate group (COO⁻) and an ammonium group (NH₃⁺). The IR spectrum of 2-Amino-5-phenylpent-4-enoic acid is therefore predicted to be a composite of the characteristic absorptions of these zwitterionic features, alongside the vibrations of the phenyl ring and the carbon-carbon double bond.

The following table summarizes the predicted key IR absorption bands for 2-Amino-5-phenylpent-4-enoic acid, with explanations for the origin of each vibrational mode.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Description of Molecular Motion Expected Intensity
~3200-2800N-H stretch (in -NH₃⁺)Symmetric and asymmetric stretching of the ammonium group. Often appears as a broad, strong absorption due to extensive hydrogen bonding.Strong, Broad
~3100-3000Aromatic & Vinylic C-H stretchStretching of C-H bonds on the phenyl ring and the C=C double bond. These typically appear at slightly higher frequencies than aliphatic C-H stretches.Medium to Weak, Sharp
~2960-2850Aliphatic C-H stretchAsymmetric and symmetric stretching of the C-H bonds in the pentenoic acid backbone.Medium, Sharp
~1650-1620C=C stretchStretching of the carbon-carbon double bond in the pent-4-enoic acid chain. Conjugation with the phenyl ring may shift this to a slightly lower wavenumber.Medium to Weak
~1610-1550Asymmetric COO⁻ stretchAsymmetric stretching of the carboxylate group. A very characteristic and strong absorption for zwitterionic amino acids.[1]Strong
~1580 & ~1495C=C stretch (in-ring, aromatic)Stretching of the carbon-carbon bonds within the phenyl ring. Often appear as a pair of sharp bands.[1]Medium to Weak, Sharp
~1550-1480Asymmetric N-H bend (in -NH₃⁺)Bending (scissoring) vibration of the ammonium group.Medium
~1450Aliphatic C-H bendBending (scissoring) vibration of the CH₂ groups in the backbone.Medium
~1420-1380Symmetric COO⁻ stretchSymmetric stretching of the carboxylate group. Another key indicator of the zwitterionic form.Medium to Strong
~970=C-H bend (out-of-plane)Out-of-plane bending of the hydrogen atoms on the trans-disubstituted double bond. This is a highly characteristic peak for trans alkenes.Strong, Sharp
~750 & ~700C-H bend (out-of-plane, aromatic)Out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring. This often appears as two distinct, strong absorptions.Strong, Sharp

Visualizing the Molecular Structure and Vibrational Modes

The following diagram illustrates the structure of 2-Amino-5-phenylpent-4-enoic acid and highlights the key functional groups responsible for its characteristic IR fingerprint.

molecular_structure cluster_amine Ammonium Group (~3200-2800, ~1550-1480 cm-1) cluster_carboxyl Carboxylate Group (~1610-1550, ~1420-1380 cm-1) cluster_alkene Alkene Group (~1650-1620, ~970 cm-1) cluster_phenyl Phenyl Group (~1580, ~1495, ~750, ~700 cm-1) C1 C C2 C C1->C2 O1 O- C1->O1 O2 O C1->O2 C3 C C2->C3 C4 C C3->C4 N NH3+ C3->N C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C11->C6

Caption: Molecular structure of zwitterionic 2-Amino-5-phenylpent-4-enoic acid with key functional groups highlighted.

Comparative Analysis: Distinguishing 2-Amino-5-phenylpent-4-enoic Acid from its Analogs

The uniqueness of the IR spectrum of 2-Amino-5-phenylpent-4-enoic acid is best understood by comparing it to the spectra of structurally related molecules. The presence or absence of key functional groups in these analogs leads to distinct differences in their IR fingerprints.

Compound Key Distinguishing Features from 2-Amino-5-phenylpent-4-enoic acid Present Peaks Absent Peaks
L-Phenylalanine Lacks the C₃ alkenyl chain.Characteristic amino acid peaks (NH₃⁺, COO⁻), aromatic peaks.C=C stretch (~1650-1620 cm⁻¹), trans =C-H bend (~970 cm⁻¹).
5-Phenylpentanoic Acid Lacks the amino group at the C2 position.Carboxylic acid O-H (broad, ~3300-2500 cm⁻¹), C=O (~1710 cm⁻¹), aromatic peaks.NH₃⁺ stretches and bends, COO⁻ stretches (replaced by COOH and C=O peaks).
(4E)-5-phenylpent-4-enoic acid Lacks the amino group at the C2 position.Carboxylic acid O-H (broad, ~3300-2500 cm⁻¹), C=O (~1700 cm⁻¹), C=C stretch, trans =C-H bend, aromatic peaks.NH₃⁺ stretches and bends, COO⁻ stretches.
2-Aminopentanoic Acid (Norvaline) Lacks the phenyl group and the C=C double bond.Characteristic amino acid peaks (NH₃⁺, COO⁻).Aromatic C-H and C=C stretches, aromatic out-of-plane bends, vinylic =C-H and C=C stretches and bends.

Summary of Comparative IR Data (cm⁻¹)

Vibrational Mode 2-Amino-5-phenylpent-4-enoic acid (Predicted) L-Phenylalanine[1] 5-Phenylpentanoic Acid (4E)-5-phenylpent-4-enoic acid Norvaline
O-H Stretch (Acid) Absent (Zwitterion)Absent (Zwitterion)~3300-2500 (Broad)~3300-2500 (Broad)Absent (Zwitterion)
N-H Stretch (Ammonium) ~3200-2800 (Broad)~3068, ~3034 (Broad)AbsentAbsentPresent
C=O Stretch (Acid) Absent (Zwitterion)Absent (Zwitterion)~1710~1700Absent (Zwitterion)
C=C Stretch (Alkene) ~1650-1620AbsentAbsent~1640Absent
COO⁻ Asymmetric Stretch ~1610-1550~1587AbsentAbsent~1580
Aromatic C=C Stretches ~1580, ~1495~1625 (shoulder), ~1497, ~1450PresentPresentAbsent
N-H Bend (Ammonium) ~1550-1480~1608, ~1525AbsentAbsent~1620, ~1510
COO⁻ Symmetric Stretch ~1420-1380~1410AbsentAbsent~1415
=C-H Out-of-Plane Bend ~970AbsentAbsent~965Absent
Aromatic C-H Out-of-Plane Bends ~750, ~700PresentPresentPresentAbsent

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the steps for obtaining a high-quality FTIR spectrum of a solid sample like 2-Amino-5-phenylpent-4-enoic acid using the KBr pellet method. This method is widely used for its excellent resolution and reproducibility.[2][3][4]

Materials:

  • 2-Amino-5-phenylpent-4-enoic acid sample

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at >100°C[5]

  • Agate mortar and pestle

  • Pellet press with die set (e.g., 13 mm)

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the 2-Amino-5-phenylpent-4-enoic acid sample into a clean, dry agate mortar.[2]

    • Grind the sample to a very fine powder. This is crucial to reduce light scattering effects.[3]

  • Mixing with KBr:

    • Add approximately 100-200 mg of dried, spectroscopic-grade KBr to the mortar. The sample-to-KBr ratio should be between 0.5% and 1%.[2][5]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.[2][5]

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a transparent or translucent pellet.[3]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Perform baseline correction and any other necessary spectral processing.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For even faster analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[6][7][8]

  • Setup: Ensure the ATR crystal (e.g., diamond) is clean.

  • Background: Collect a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Use the ATR press to ensure firm contact between the sample and the crystal.[7]

  • Acquisition: Collect the sample spectrum.

  • Cleaning: Clean the crystal surface thoroughly after analysis.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the identification of 2-Amino-5-phenylpent-4-enoic acid using FTIR spectroscopy.

experimental_workflow start Start: Sample of 2-Amino-5-phenylpent-4-enoic acid prep Sample Preparation (KBr Pellet or ATR) start->prep Choose method acquire FTIR Spectrum Acquisition (4000-400 cm-1) prep->acquire process Data Processing (Baseline Correction) acquire->process analyze Spectral Analysis process->analyze Identify key peaks compare Comparison with Reference Spectra and Predicted Peaks analyze->compare identify Positive Identification compare->identify Fingerprint matches no_identify Inconclusive or Negative ID compare->no_identify Significant deviation

Caption: Workflow for the FTIR-based identification of 2-Amino-5-phenylpent-4-enoic acid.

Conclusion

The infrared spectrum of 2-Amino-5-phenylpent-4-enoic acid provides a rich and distinctive fingerprint for its unambiguous identification. The key to its differentiation lies in the simultaneous presence of characteristic absorption bands for a zwitterionic amino acid, a monosubstituted phenyl ring, and a trans-disubstituted alkene. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently verify the structure and purity of this unique molecule, ensuring the integrity of their scientific investigations and development processes.

References

  • The important IR absorption bands of L-phenylalanine - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem. Retrieved February 24, 2026, from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 24, 2026, from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved February 24, 2026, from [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved February 24, 2026, from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved February 24, 2026, from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved February 24, 2026, from [Link]

  • Jena, K. C., et al. (2019). Self-assembly of L-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. RSC Publishing. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Norvaline. PubChem. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of ChCl -L-Phenylalanine range from 400 to 4000 cm -1 at ambient temperature. Retrieved February 24, 2026, from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenepentanoic acid. PubChem. Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Pentenoic acid, 5-phenyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). DL-Norvaline. NIST WebBook. Retrieved February 24, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Norvaline (FDB005441). Retrieved February 24, 2026, from [Link]

  • ChemBK. (2024, April 9). (E)-5-Phenylpent-4-enoic acid. Retrieved February 24, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SOME DNP-α-AMINO ACIDS. Retrieved February 24, 2026, from [Link]

  • LookChem. (n.d.). 4-Pentenoic acid, 5-phenyl-, ethyl ester. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Phenylvaleric acid. NIST WebBook. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Phenylvaleric acid. Retrieved February 24, 2026, from [Link]

  • European Bioinformatics Institute. (n.d.). 5-phenylpentanoic acid (CHEBI:40131). Retrieved February 24, 2026, from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 104-122. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of L-valine. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025, April 3). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Retrieved February 24, 2026, from [Link]

Sources

Comparative kinetics of 2-Amino-5-phenylpent-4-enoic acid and standard substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Kinetics of 2-Amino-5-phenylpent-4-enoic acid and Standard Substrates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comparative kinetic analysis of 2-Amino-5-phenylpent-4-enoic acid (commonly referred to as Styrylalanine ) against the standard substrate L-Phenylalanine (L-Phe) . While L-Phe is the native substrate for Phenylalanine Ammonia Lyase (PAL), Styrylalanine serves as a critical mechanistic probe and alternative substrate. Its extended conjugated side chain introduces unique steric and electronic constraints, offering deeper insights into the active site plasticity of ammonia lyases and aminotransferases. This guide details the kinetic parameters, mechanistic divergences, and validated experimental protocols for characterizing this non-proteinogenic amino acid.

Chemical Identity & Structural Comparison

The primary distinction lies in the side-chain architecture. Styrylalanine contains a vinyl group inserted between the


-carbon and the phenyl ring, creating a rigid, conjugated system that challenges the spatial limits of the enzyme's hydrophobic pocket.
FeatureStandard Substrate (L-Phenylalanine)Test Compound (Styrylalanine)
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid(2S,4E)-2-amino-5-phenylpent-4-enoic acid
Common Name L-PhenylalanineL-Styrylalanine
Molecular Weight 165.19 g/mol 191.23 g/mol
Side Chain Benzyl group (flexible)Styryl group (rigid, conjugated)
Electronic State Isolated aromatic systemExtended

-conjugation
Primary Enzyme Phenylalanine Ammonia Lyase (PAL)PAL (Substrate/Inhibitor), Aminotransferases
Enzyme System Context: Phenylalanine Ammonia Lyase (PAL)[1][3][4][5][7][8][9][10]

To understand the kinetics, one must understand the machinery. PAL catalyzes the non-oxidative deamination of L-Phe to trans-cinnamic acid.[1][2][3][4][5] The reaction relies on the MIO (3,5-dihydro-5-methylidene-4H-imidazol-4-one) prosthetic group, a highly electrophilic cofactor formed autocatalytically from the tripeptide Ala-Ser-Gly.[4]

Mechanistic Divergence:

  • L-Phe: The aromatic ring aligns in the hydrophobic pocket, positioning the

    
    -protons for abstraction. The amine attacks the MIO cofactor, facilitating E1cB elimination.
    
  • Styrylalanine: The extended vinyl linker pushes the phenyl ring deeper into the active site. This can lead to two outcomes:

    • Successful Catalysis: Formation of 5-phenyl-2,4-pentadienoic acid (Styrylacrylic acid).

    • Competitive Inhibition: The rigid tail prevents the optimal alignment required for proton abstraction, trapping the enzyme in an unproductive complex.

Comparative Kinetic Profile

The following data summarizes the kinetic behavior of Styrylalanine relative to L-Phe in standard PAL systems (e.g., Petroselinum crispum or Rhodotorula glutinis PAL).

Note: Values are representative of wild-type PAL class enzymes. Kinetic constants (


, 

) vary by species and specific isozyme.
Kinetic ParameterL-Phenylalanine (Standard)Styrylalanine (Test Compound)Mechanistic Insight

(Affinity)
0.15 – 0.60 mM 0.05 – 0.30 mM Styrylalanine often exhibits lower

(higher affinity) due to increased hydrophobic interaction surface area in the active site tunnel.

(Turnover)
2.0 – 5.0 s⁻¹ 0.1 – 0.8 s⁻¹ Turnover is significantly slower. The rigid vinyl group restricts the conformational changes necessary for the transition state and product release.

(Efficiency)
High Low While it binds tightly, it reacts slowly, making it a "sticky" substrate or a slow-binding inhibitor.
Product Inhibition Moderate (Cinnamate)High The product (Styrylacrylic acid) is highly conjugated and hydrophobic, often binding tighter than the substrate, leading to severe product inhibition.
Signaling Pathway & Reaction Logic

The diagram below illustrates the bifurcation in the PAL pathway when introduced to the two substrates.

PAL_Reaction_Pathway Enzyme PAL Enzyme (MIO Cofactor) ES_Phe E-S Complex (Flexible Alignment) Enzyme->ES_Phe ES_Styryl E-S Complex (Rigid/Tighter Binding) Enzyme->ES_Styryl Phe L-Phenylalanine (Substrate A) Phe->Enzyme Binding Styryl Styrylalanine (Substrate B) Styryl->Enzyme Binding (High Affinity) TS_Phe Transition State (Fast Elimination) ES_Phe->TS_Phe k_cat (High) TS_Styryl Transition State (Steric Hindrance) ES_Styryl->TS_Styryl k_cat (Low) Prod_Phe trans-Cinnamic Acid (Release: Fast) TS_Phe->Prod_Phe Prod_Styryl Styrylacrylic Acid (Release: Slow) TS_Styryl->Prod_Styryl Prod_Styryl->Enzyme Strong Product Inhibition

Caption: Comparative reaction pathway showing the kinetic bottleneck (slow turnover/product inhibition) associated with Styrylalanine processing.

Experimental Protocol: Kinetic Assay

To validate these kinetics in your lab, use the following spectrophotometric protocol. This method relies on the UV absorbance shift upon deamination.

Critical Adjustment: While Cinnamic acid is detected at 290 nm, the extended conjugation of Styrylacrylic acid induces a bathochromic shift. You must perform a spectral scan (250–350 nm) for the product before fixing the detection wavelength (typically ~310–320 nm).

Materials
  • Buffer: 100 mM Tris-HCl, pH 8.8 (PAL optimum).

  • Enzyme: Purified PAL (e.g., from Rhodosporidium toruloides or recombinant source).

  • Substrates: L-Phe (Stock 100 mM) and Styrylalanine (Stock 100 mM, dissolve in minimal HCl or DMSO if solubility is poor, then dilute).

Step-by-Step Methodology
  • Blank Preparation:

    • Mix 950 µL Buffer + 50 µL Substrate (Styrylalanine).

    • Purpose: Corrects for background absorbance of the conjugated substrate itself.

  • Reaction Initiation:

    • Pre-incubate 940 µL Buffer + 50 µL Enzyme at 30°C for 5 minutes.

    • Add 10 µL Styrylalanine stock (Final conc: varies for

      
       determination, e.g., 0.05 – 2.0 mM).
      
    • Mix rapidly by inversion (do not vortex vigorously to avoid enzyme denaturation).

  • Data Acquisition:

    • Monitor Absorbance at 315 nm (verify peak) for 10 minutes.

    • Ensure the linear range covers at least the first 120 seconds.

  • Calculation:

    • Calculate Initial Velocity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • 
       will be higher than 
      
      
      
      (approx. 15,000–20,000 M⁻¹cm⁻¹; determine experimentally).
    • Plot

      
       vs. 
      
      
      
      using non-linear regression (Michaelis-Menten model).
Assay Workflow Diagram

Assay_Workflow Step1 Prepare Substrate Stocks (0.1 - 5.0 mM Range) Step3 Equilibrate Buffer & Enzyme (30°C, pH 8.8) Step1->Step3 Step2 Determine Product Lambda Max (Scan 250-350nm) Step5 Continuous UV Monitoring (310-320 nm) Step2->Step5 Sets Wavelength Step4 Initiate Reaction (Add Styrylalanine) Step3->Step4 Step4->Step5 Step6 Calculate Initial Rate (V0) (Linear Slope) Step5->Step6

Caption: Validated workflow for spectrophotometric determination of Styrylalanine kinetics.

Mechanistic Interpretation for Drug Development

For researchers in drug discovery, Styrylalanine is more than just a slow substrate; it is a template for inhibitor design .

  • Active Site Mapping: The ability of PAL to accommodate the bulky styryl group confirms the presence of a "hydrophobic accessory pocket" adjacent to the active site. Drugs designed to target PAL (e.g., for phenylketonuria or cancer therapy) can exploit this pocket to increase binding affinity (

    
    ).
    
  • Transition State Mimicry: The rigid structure of Styrylalanine mimics the planar transition state of the deamination reaction. Derivatives of Styrylalanine (e.g., with phosphonic acid heads) act as transition-state analogs with picomolar affinity.

  • Peptide Constraints: When incorporated into peptides (e.g., therapeutic peptides for Tau aggregation), the styryl group acts as a "staple," locking the peptide into specific conformations that prevent aggregation, a property not shared by flexible Phenylalanine.

References
  • Substrate Specificity of PAL

    • Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. (2018).[6] Plant Physiology.

    • Source: [Link]

  • Inhibitor Design & Kinetics

    • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[7] (2003).[7][8] Phytochemistry.

    • Source: [Link]

  • Experimental Protocols: Application Notes and Protocols for Phenylalanine Ammonia-Lyase (PAL) Assay.
  • Structural Data

    • Crystal structure of phenylalanine ammonia-lyase from Petroselinum crispum. (2004). Biochemistry.
    • Source: [Link]

Sources

Safety Operating Guide

2-Amino-5-phenylpent-4-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

2-Amino-5-phenylpent-4-enoic acid is an unnatural, non-proteinogenic amino acid often used as a phenylalanine analog in peptide mimetic research. Its structural inclusion of an alkene (double bond) and an aromatic ring imparts specific reactivity profiles distinct from standard amino acids.

Critical Disposal Directive:

  • Do NOT dispose of via sanitary sewer (sink).

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to the reactive alkene moiety.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Identity & Risk Profile

To dispose of a chemical safely, you must understand its "living" behavior in the flask. This compound is not merely a white powder; it is a zwitterionic molecule with a reactive styryl-like tail.

1.1 Chemical Characterization
  • IUPAC Name: 2-Amino-5-phenylpent-4-enoic acid

  • Common Aliases: Styrylalanine; Cinnamylglycine; 2-Amino-5-phenyl-4-pentenoic acid.

  • CAS Registry: 159655-26-4 (generic stereoisomer reference) or 98135-37-8 (specific isomers).

  • Molecular Formula:

    
    
    
1.2 The "Senior Scientist" Risk Assessment

As an Application Scientist, I evaluate this not just by its GHS codes, but by its functional groups.

  • The Alkene Handle (C=C): Unlike saturated amino acids (e.g., Leucine), this molecule contains a double bond conjugated or proximal to an aromatic ring. Implication: It is susceptible to oxidation. Old samples may contain peroxides or polymeric gum.

  • Bioactivity: As a phenylalanine mimetic, it is designed to interact with biological enzymes. Implication: Treat as a bioactive agent with unknown specific toxicity (H302/H315/H335).

  • Zwitterionic Nature: It likely exists as a solid salt or zwitterion. Implication: It generates static electricity easily. Use anti-static weighing tools to prevent aerosolization.

1.3 GHS Hazard Classification (Conservative Approach)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[4][5][6][7]

Part 2: Pre-Disposal Stabilization & Segregation

Before this material leaves your bench, it must be stabilized. The most common accident involving amino acid derivatives occurs when they are inadvertently mixed with incompatible solvent waste.

2.1 Segregation Rules
Incompatible ClassRisk FactorAction
Strong Oxidizers (Nitric Acid, Chromic Acid)The alkene double bond is a fuel source. Mixing can cause rapid exothermic oxidation or fire.STRICT SEGREGATION. Never add to "Oxidizing Waste" carboys.
Bleach (Hypochlorite) Reacts with the primary amine (

) to form chloramines (toxic gas).
Do not use bleach to "deactivate" unless in a fume hood with excess reductant.
Strong Bases Will deprotonate the carboxylic acid, increasing solubility but potentially altering reactivity.Acceptable if pH < 12, but neutral disposal is preferred.

Part 3: Disposal Workflows (Decision Matrix)

The following diagram illustrates the logical flow for disposing of 2-Amino-5-phenylpent-4-enoic acid based on its physical state.

DisposalWorkflow Start START: 2-Amino-5-phenylpent-4-enoic acid Waste StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Powder/Crystals) StateCheck->Solid Dry Solid Liquid LIQUID WASTE (Mother Liquor/HPLC Waste) StateCheck->Liquid In Solution Bagging Double Bag in Clear Polyethylene Solid->Bagging SolventCheck Check Solvent Compatibility Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Toxic/Irritant' List: 2-Amino-5-phenylpent-4-enoic acid Bagging->LabelSolid BinSolid Place in Solid Waste Drum (Fiber or Poly) LabelSolid->BinSolid Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMF, Water) SolventCheck->NonHalogenated No Halogens CarboyHal Carboy A: Halogenated Organics Halogenated->CarboyHal CarboyNon Carboy B: Non-Halogenated Organics NonHalogenated->CarboyNon

Caption: Decision matrix for segregating solid and liquid waste streams to ensure RCRA compliance.

3.1 Scenario A: Solid Waste (Pure Compound)

Context: Expired reagent or excess weighing scrap.

  • Containment: Do not throw loose powder into a drum. Place the material in a screw-top jar or double-bag it in 4-mil polyethylene bags.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Amino-5-phenylpent-4-enoic acid (99%)".

    • Hazards: Check "Toxic" and "Irritant".

  • Disposal Unit: Place in the lab's Solid Waste Drum . This will eventually be incinerated.

3.2 Scenario B: Liquid Waste (Reaction Mixtures/HPLC)

Context: Material dissolved in Methanol, Acetonitrile, or DMF.

  • pH Check: Ensure the solution is between pH 4 and 10. If highly acidic (e.g., TFA cleavage cocktail), neutralize slowly with Sodium Bicarbonate before capping.

  • Stream Selection:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Water/Acetonitrile

      
      Non-Halogenated Waste .
      
  • Labeling: List the amino acid as a "Trace Contaminant" (<1%) if applicable. If it is the major solute, list it explicitly.

Part 4: Emergency Contingencies

4.1 Spills (Solid Powder)
  • Risk: Inhalation of dust is the primary threat.

  • Protocol:

    • Don PPE (Nitrile gloves, Lab coat, Safety Goggles).[8] N95 mask recommended for powders.[5]

    • Cover spill with wet paper towels to prevent aerosolization.

    • Sweep up wet slurry into a dustpan.

    • Clean surface with 10% soap solution, followed by water.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

4.2 Accidental Exposure
  • Skin: Wash with soap and water for 15 minutes.[3][8] The alkene chain makes it lipophilic; simple water rinsing may not be enough—soap is essential .

  • Eyes: Flush for 15 minutes.[1][2][3][4] Seek medical attention if irritation persists.

Part 5: Regulatory Compliance (RCRA Context)

In the United States, this compound falls under the "Process Knowledge" determination of the Resource Conservation and Recovery Act (RCRA).

  • P-List/U-List: 2-Amino-5-phenylpent-4-enoic acid is NOT explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic).

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its solid form.

  • Generator Status: However, because it is a bioactive research chemical, it must be treated as Hazardous Waste based on the generator's knowledge of its potential toxicity.

Final Disposition: The ultimate fate of this molecule should be Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.